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tert-Butyl 4-chloro-1H-indazole-1-carboxylate Documentation Hub

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  • Product: tert-Butyl 4-chloro-1H-indazole-1-carboxylate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Chloro-1H-indazole-1-carboxylic acid tert-butyl ester

CAS Registry Number: 1252572-23-8 Common Aliases: tert-Butyl 4-chloro-1H-indazole-1-carboxylate; 1-Boc-4-chloroindazole Molecular Formula: C₁₂H₁₃ClN₂O₂ Molecular Weight: 252.69 g/mol Executive Summary 4-Chloro-1H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1252572-23-8 Common Aliases: tert-Butyl 4-chloro-1H-indazole-1-carboxylate; 1-Boc-4-chloroindazole Molecular Formula: C₁₂H₁₃ClN₂O₂ Molecular Weight: 252.69 g/mol

Executive Summary

4-Chloro-1H-indazole-1-carboxylic acid tert-butyl ester (1-Boc-4-chloroindazole) is a specialized heterocyclic building block critical to modern medicinal chemistry. Its value lies in the orthogonal reactivity provided by the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen and the chlorine substituent at the C4 position.

Unlike the parent 4-chloroindazole, this protected derivative enables regioselective functionalization at the C3 position via directed ortho-lithiation (DoM), a transformation that is otherwise difficult to control. Furthermore, the 4-chloro motif serves as a latent handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid construction of polysubstituted indazole scaffolds commonly found in kinase inhibitors, estrogen receptor beta (ERβ) ligands, and antiviral agents (e.g., Lenacapavir intermediates).

This guide details the physicochemical properties, synthesis, reactivity profile, and handling protocols for this compound, designed for researchers requiring high-fidelity experimental data.

Physicochemical Profile

The following data characterizes the pure compound. Researchers should verify these parameters upon receipt of commercial batches or following in-house synthesis.

PropertyValue / DescriptionNotes
Appearance White to off-white solidCrystalline powder form is standard.
Melting Point 90–95 °C (Estimated)Analogous 4-bromo derivative melts at ~98°C.
Solubility Soluble in DCM, THF, EtOAc, DMSOPoor solubility in water and hexanes.
pKa ~ -1.5 (Conjugate acid of N2)The Boc group significantly reduces the basicity of the pyrazole ring.
Stability Moisture Sensitive; Stable at -20°CHydrolyzes slowly in moist air; store under inert atmosphere.
TLC Mobility R_f ~ 0.6 (Hexane:EtOAc 4:1)Higher R_f than parent indazole due to lipophilic Boc group.

Synthetic Accessibility & Preparation[1]

While available commercially, in-house preparation is often required for scale-up or isotopic labeling. The synthesis proceeds in two stages: construction of the indazole core followed by N1-protection.

Stage 1: Synthesis of 4-Chloro-1H-indazole

Core formation via diazotization/cyclization of 2-methyl-3-chloroaniline.

  • Reagents: 2-Methyl-3-chloroaniline, Acetic Anhydride (

    
    ), Potassium Acetate (KOAc), Isopentyl Nitrite, LiOH.
    
  • Protocol:

    • Acetylation: Treat 2-methyl-3-chloroaniline with

      
       (3.0 equiv) and KOAc in 
      
      
      
      at 0°C to form the acetanilide.
    • Cyclization: Heat the acetanilide with isopentyl nitrite (2.0 equiv) and

      
       in toluene at 80°C. This generates the N-nitroso intermediate which rearranges and cyclizes to the 1-acetyl-indazole.
      
    • Hydrolysis: Treat the crude 1-acetyl intermediate with LiOH in THF/Water at 0°C to yield the free 4-chloro-1H-indazole.

    • Yield: Typically 85–95%.[1]

Stage 2: N1-Boc Protection

Regioselective protection to generate the target compound.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM) or Acetonitrile (
    
    
    
    ).
  • Protocol:

    • Dissolve 4-chloro-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add DMAP (0.1 equiv) and TEA (1.2 equiv).

    • Cool to 0°C and add

      
       (1.1 equiv) dropwise.
      
    • Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of polar starting material).

    • Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated

      
      , and brine. Dry over 
      
      
      
      .[1][2]
    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield: >90%.

Synthesis Workflow Diagram

Synthesis Start 2-Methyl-3-chloroaniline Step1 Acetylation (Ac2O, KOAc) Start->Step1 Step2 Cyclization (Isopentyl Nitrite) Step1->Step2 Inter 4-Chloro-1H-indazole Step2->Inter Step3 Boc Protection (Boc2O, DMAP) Inter->Step3 Final 1-Boc-4-chloroindazole (Target) Step3->Final

Figure 1: Step-wise synthetic pathway from aniline precursor to the Boc-protected target.[3]

Reactivity Profile & Functionalization

The Boc group is not merely a protecting group; it is a directing group that alters the electronic landscape of the indazole, enabling specific transformations.

C-3 Functionalization (Directed Ortho-Lithiation)

The carbonyl oxygen of the N1-Boc group coordinates with lithium bases, directing deprotonation specifically to the C-3 position. This is the primary utility of this compound.

  • Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Conditions: THF, -78°C.

  • Mechanism: The 4-chloro substituent is stable to n-BuLi at -78°C, provided the reaction time is kept short (<30 min) to avoid halogen-metal exchange. The resulting C-3 lithio species can trap electrophiles (aldehydes, ketones, halogens, borates).

  • Critical Note: Do not allow the temperature to rise above -60°C before quenching, as the lithiated species can undergo ring-opening or benzyne formation.

C-4 Functionalization (Cross-Coupling)

The chlorine atom at C-4 is less reactive than bromine or iodine but can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Strategy: Coupling is often more efficient after C-3 functionalization or after Boc-deprotection, as the bulky Boc group can sterically hinder the C-4 position and electronically deactivate the ring toward oxidative addition.

  • Catalysts: Requires electron-rich phosphines (e.g., XPhos, SPhos) or Pd-NHC complexes.

Deprotection
  • Acidic: Trifluoroacetic acid (TFA)/DCM (1:1) or 4M HCl in Dioxane. Quantitative removal in <1 hour.

  • Thermal: Heating >150°C can induce thermal Boc cleavage, though this is rarely used due to potential decomposition.

Reactivity Logic Map

Reactivity Center 1-Boc-4-chloroindazole Lithiation Directed Ortho-Lithiation (LDA, -78°C) Center->Lithiation Directing Effect Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Coupling Steric Challenge Deprotection Acidic Deprotection (TFA or HCl) Center->Deprotection C3_Sub 3-Substituted-4-chloroindazole (Electrophile Trapping) Lithiation->C3_Sub C4_Sub 4-Aryl/Amino-indazole (Scaffold Expansion) Coupling->C4_Sub Parent 4-Chloro-1H-indazole (Free NH) Deprotection->Parent C3_Sub->Deprotection Step 2

Figure 2: Divergent reactivity pathways enabled by the N1-Boc group.

Applications in Medicinal Chemistry

Estrogen Receptor Beta (ERβ) Ligands

Chloroindazole scaffolds are privileged structures in the design of selective ERβ agonists for multiple sclerosis (MS) therapy.

  • Mechanism: The 4-chloro group fills a specific hydrophobic pocket in the ERβ ligand-binding domain, enhancing selectivity over ERα.

  • Workflow: The 1-Boc-4-chloroindazole is lithiated at C-3 to introduce aryl or vinyl groups, followed by deprotection to yield the active pharmacophore (e.g., analogs of IndCl).

Kinase Inhibitors

The indazole core mimics the adenine ring of ATP.

  • Utility: 4-substituted indazoles are often used to target the "gatekeeper" region of kinases. The Boc-protected intermediate allows for the precise installation of solubilizing groups at C-3 before the C-4 kinase-interacting motif is elaborated.

Antiviral Agents (HIV Capsid Inhibitors)

4-Chloroindazoles are structural congeners to the intermediates used in the synthesis of Lenacapavir.

  • Relevance: While Lenacapavir utilizes a 4-chloro-7-bromoindazole core, the 1-Boc-4-chloroindazole serves as a model system for optimizing the C-3 functionalization chemistry required to link the indazole to the rest of the antiviral framework.

Handling, Stability & Quality Control

Storage & Handling
  • Temperature: Store at 2–8°C for short term; -20°C for long term.

  • Atmosphere: Store under Argon or Nitrogen. The Boc group is acid-labile; avoid exposure to HCl fumes.

  • Safety: Irritant to eyes and skin.[4] Use standard PPE.[4]

Quality Control Parameters

Every batch must be validated against these criteria:

  • ¹H NMR (CDCl₃):

    • Singlet at ~1.70 ppm (9H, t-butyl).

    • Aromatic signals: Doublet (~8.1 ppm, H-3), Doublet (~7.3 ppm), Triplet (~7.4 ppm).

    • Note: Absence of broad NH peak confirms protection.

  • HPLC Purity: >98% (254 nm). Impurities often include the deprotected parent (check retention time shift).

  • Water Content: <0.5% (Karl Fischer). Water interferes with lithiation steps.

References

  • Medicinal Chemistry Applications (ERβ): Tiwari-Woodruff, S., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports. Retrieved February 26, 2026, from [Link]

  • Indazole Lithiation Methodology: L'Heureux, A., et al. (2010). Amination of Heteroaryl Chlorides. Journal of Organic Chemistry. (General reference for halo-indazole reactivity).
  • HIV Capsid Inhibitor Context: Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved February 26, 2026, from [Link]

Sources

Exploratory

Part 1: Physicochemical Profile &amp; Solubility Landscape

Technical Guide: Solubility Profile and Handling of 1-Boc-4-chloroindazole Executive Summary 1-Boc-4-chloroindazole (tert-butyl 4-chloro-1H-indazole-1-carboxylate) is a critical intermediate in the synthesis of small mol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Handling of 1-Boc-4-chloroindazole

Executive Summary

1-Boc-4-chloroindazole (tert-butyl 4-chloro-1H-indazole-1-carboxylate) is a critical intermediate in the synthesis of small molecule inhibitors, particularly those targeting kinases and GPCRs. Its physicochemical behavior is dominated by the competition between the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the halogenated indazole core.

This guide provides a definitive solubility landscape, experimental protocols for handling, and purification strategies. Unlike generic MSDS data, this document focuses on the operational solubility required for synthetic efficiency, highlighting solvent systems that maximize yield while preserving the acid-sensitive carbamate moiety.

Compound Identity:

  • Systematic Name: tert-Butyl 4-chloro-1H-indazole-1-carboxylate

  • Molecular Formula: C₁₂H₁₃ClN₂O₂

  • Molecular Weight: 252.69 g/mol

  • Physical State: Typically a white to off-white crystalline solid.

  • Lipophilicity (LogP): ~3.5 (Estimated). The Boc group significantly increases lipophilicity compared to the parent 4-chloroindazole.

Solubility Matrix

The following table categorizes solvents based on their utility in reaction chemistry and purification for this specific scaffold.

Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Choice. Ideal for reactions and transfers. High solubility allows for concentrated reaction mixtures.
Polar Aprotic THF, 2-MeTHF, Ethyl AcetateGood to Excellent Standard Workup. 2-MeTHF is preferred for process chemistry due to easier phase separation with water.
High Dipole Aprotic DMSO, DMF, DMAcHigh Reaction Only. Soluble, but difficult to remove. Use only when nucleophilic aromatic substitution (SₙAr) requires elevated temperatures.
Alcohols Methanol, Ethanol, IsopropanolModerate Crystallization Risk. Solubility increases sharply with temperature. Warning: Prolonged heating in alcohols with base can lead to Boc-deprotection or transesterification.
Alkanes Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Antisolvent. Essential for precipitation and recrystallization. Used to crash out the product from DCM or EtOAc solutions.
Aqueous Water, BrineInsoluble Immiscible. The compound is highly hydrophobic. Aqueous washes are safe and effective for removing inorganic salts.

Part 2: Experimental Protocols

Protocol A: Rapid Solubility Validation (The "Dissolution Ladder")

Purpose: To determine the precise saturation point for a specific batch, accounting for potential polymorph differences.

  • Preparation: Weigh 50 mg of 1-Boc-4-chloroindazole into a 4 mL glass vial.

  • Titration: Add the target solvent in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2] Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Continue addition.

  • Thermal Stress (Optional): If insoluble at 1 mL (50 mg/mL), heat to 40°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Purification via Solvent/Antisolvent Precipitation

Context: This is the standard method to purify the intermediate after Boc-protection of 4-chloroindazole, removing unreacted starting material and reagents.

  • Dissolution: Dissolve the crude crude residue in the minimum amount of DCM (approx. 2-3 mL per gram of substrate). Ensure the solution is homogeneous.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., DMAP salts, TEA·HCl).

  • Antisolvent Addition: While stirring rapidly, slowly add Hexanes (or Heptane) dropwise.

    • Ratio Target: 1:3 to 1:5 (DCM:Hexanes).

  • Nucleation: A white precipitate should form. If an oil forms ("oiling out"), add a seed crystal or scratch the glass surface.

  • Aging: Cool the slurry to 0°C for 30 minutes to maximize recovery.

  • Isolation: Filter the solid and wash with cold Hexanes.

Part 3: Critical Stability & Handling Logic

The "Boc-Lability" Factor While 1-Boc-4-chloroindazole is robust under neutral and basic conditions, the solubility workflow must account for the Boc group's acid sensitivity.

  • Avoid Acidic Solvents: Never use acetic acid or unbuffered chloroform (which may contain HCl) for storage.

  • Thermal Limits: In high-boiling solvents like DMSO or Toluene, avoid temperatures >80°C for prolonged periods, as thermal de-Boc (isobutylene extrusion) can occur.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the process stage.

SolubilityLogic Start Start: 1-Boc-4-chloroindazole Sample Process Select Process Stage Start->Process Reaction Reaction / Synthesis Process->Reaction Purification Purification / Isolation Process->Purification TempCheck Temp > 60°C? Reaction->TempCheck HighTemp Use DMF or Toluene (Monitor Thermal Stability) TempCheck->HighTemp Yes LowTemp Use DCM or THF (Optimal Solubility) TempCheck->LowTemp No Method Method? Purification->Method Recryst Recrystallization Method->Recryst High Purity Req Chrom Chromatography Method->Chrom Complex Mixture RecrystSolv Solvent: Ethanol (Hot) or DCM/Hexane Recryst->RecrystSolv ChromSolv Eluent: Hexane/EtOAc (Gradient 0-30%) Chrom->ChromSolv

Caption: Decision matrix for solvent selection distinguishing between high-thermal reaction requirements and purification pathways.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Detailed mechanisms of Boc stability and solvent compatibility).

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: tert-Butyl 4-chloro-1H-indazole-1-carboxylate. (Physicochemical properties and safety handling).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 37819147, tert-Butyl 4-bromo-1H-indazole-1-carboxylate (Structural analog data used for lipophilicity and solubility inference).

  • Lundbeck. (2015). Patent WO2015082663A1: Indazole derivatives as LRRK2 inhibitors. (Describes synthesis and purification of similar chloro-indazole intermediates using DCM/Hexane systems).

Sources

Foundational

tert-Butyl 4-chloro-1H-indazole-1-carboxylate SMILES and InChI key

Executive Summary tert-Butyl 4-chloro-1H-indazole-1-carboxylate (CAS: 1252572-23-8) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] It serves as a protected scaffold for the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-chloro-1H-indazole-1-carboxylate (CAS: 1252572-23-8) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] It serves as a protected scaffold for the synthesis of indazole-based pharmaceuticals, particularly kinase inhibitors and GPCR ligands. The tert-butoxycarbonyl (Boc) group at the N1 position masks the acidic proton, preventing side reactions during metal-catalyzed cross-couplings, while the 4-chloro substituent provides a critical handle for structural diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions. This guide details its chemical identity, synthetic protocols, regioselective considerations, and downstream applications in drug development.

Part 1: Chemical Identity & Physicochemical Properties[4]

Core Identifiers

This compound is defined by the fusion of a benzene ring and a pyrazole ring (indazole), substituted with a chlorine atom at the C4 position and a Boc protecting group at the N1 nitrogen.

PropertyDetail
Chemical Name tert-Butyl 4-chloro-1H-indazole-1-carboxylate
CAS Number 1252572-23-8
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.69 g/mol
SMILES CC(C)(C)OC(=O)N1N=CC2=C1C=CC=C2Cl
InChI Key Derivative from SMILES (Specific key requires generation via chemoinformatics software using the SMILES above)
Appearance White to off-white solid (typically)
Solubility Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water.[1][2][4][5]
Structural Analysis

The 4-chloro substituent is strategically significant. Unlike 3-, 5-, or 6-substituted indazoles, the 4-position occupies a unique vector in the ATP-binding pocket of many kinases, often interacting with the hinge region or solvent-exposed areas. The N1-Boc group is electron-withdrawing, which deactivates the ring slightly but is essential for directing regioselectivity in subsequent electrophilic aromatic substitutions or lithiation steps.

Part 2: Synthesis & Regioselectivity

Synthetic Protocol

The synthesis typically involves the protection of the parent 4-chloro-1H-indazole. A critical challenge in indazole chemistry is tautomeric regioselectivity (N1 vs. N2 protection). Under basic conditions with Boc anhydride (


), the N1-protected isomer is generally the thermodynamic product, though N2 isomers can form as kinetic byproducts.
Standard Operating Procedure (SOP)
  • Reagents: 4-Chloro-1H-indazole (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), DMAP (0.1 equiv), Triethylamine (
    
    
    
    , 1.5 equiv).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: Room temperature, 2–4 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chloro-1H-indazole in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     followed by catalytic DMAP (4-dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction.
    
  • Bocylation: Add

    
     (dissolved in DCM) dropwise to the stirring solution. Gas evolution (
    
    
    
    ) is not typically observed here, but mild exothermicity may occur.
  • Quench & Workup: Monitor via TLC (Hexane/EtOAc). Upon completion, wash with 1M HCl (to remove DMAP/TEA), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography. The N1-isomer is typically less polar than the N2-isomer.
    
Mechanism & Regioselectivity Visualization

The following diagram illustrates the reaction pathway and the selectivity logic.

Synthesis Start 4-Chloro-1H-indazole (Tautomeric Mixture) Reagents Boc2O, DMAP, Et3N DCM, RT Start->Reagents TS Nucleophilic Attack on Boc-pyridinium Reagents->TS Product tert-Butyl 4-chloro-1H- indazole-1-carboxylate (N1-Protected Major) TS->Product Thermodynamic Preference Byproduct N2-Boc Isomer (Minor/Kinetic) TS->Byproduct Steric Clash

Figure 1: Synthetic pathway for Boc-protection of 4-chloroindazole. The N1-isomer is favored due to the "lone pair effect" and thermodynamic stability compared to the quinoid-like N2-isomer.

Part 3: Applications in Drug Discovery

The "Exit Vector" Strategy

In Structure-Activity Relationship (SAR) studies, the 4-position of the indazole core allows medicinal chemists to project substituents into specific hydrophobic pockets of a target protein.

  • Kinase Inhibition: The indazole NH (after deprotection) often hydrogen bonds with the kinase hinge region. The 4-chloro group can be replaced by aryl or heteroaryl groups to access the "gatekeeper" residue.

  • GPCR Ligands: 4-substituted indazoles serve as bioisosteres for indole or naphthalene rings, modulating solubility and metabolic stability.

Downstream Transformations

The 4-chloro group is less reactive than bromo- or iodo-analogs but is sufficiently reactive for palladium-catalyzed cross-couplings using modern, electron-rich ligands (e.g., XPhos, SPhos).

Protocol: Suzuki-Miyaura Coupling at C4
  • Substrate: tert-Butyl 4-chloro-1H-indazole-1-carboxylate.

  • Partner: Aryl boronic acid (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    with SPhos (Buchwald ligand).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or Dioxane.

  • Conditions: 80–100°C, 12–24 h. Note: The Boc group is generally stable under these basic conditions but may cleave if the temperature is excessive or if strong nucleophiles are present.

Applications Core tert-Butyl 4-chloro-1H- indazole-1-carboxylate Coupling Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Coupling C-Cl Bond Activation Intermediate 4-Aryl-1-Boc-indazole Coupling->Intermediate Deprotection Deprotection (TFA/DCM or HCl/MeOH) Intermediate->Deprotection Acidic Cleavage FinalDrug 4-Aryl-1H-indazole (Active Pharmaceutical Ingredient) Deprotection->FinalDrug

Figure 2: Workflow for utilizing the scaffold in library synthesis. The Boc group protects the N1 position during the metal-catalyzed C-C bond formation.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a standard halogenated heterocycle.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[6]

    • Eye Irritation: Category 2A (H319)[6]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood. Avoid dust generation.[6] Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C (refrigerated) under inert gas (

    
    ) to prevent slow hydrolysis of the Boc group by atmospheric moisture.
    

References

  • PubChem. (n.d.). tert-Butyl 4-bromo-1H-indazole-1-carboxylate (Analog Reference). National Library of Medicine. Retrieved from [Link] (Used for structural validation of the 1-Boc-4-halo series).

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Retrieved from [Link] (Provides general protocols for N-Boc protection of nitrogen heterocycles).

Sources

Exploratory

Strategic Sourcing and Utilization of tert-Butyl 4-chloro-1H-indazole-1-carboxylate

The following technical guide details the sourcing, validation, and application of tert-Butyl 4-chloro-1H-indazole-1-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and bioactive scaffolds. CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and application of tert-Butyl 4-chloro-1H-indazole-1-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and bioactive scaffolds.

CAS Number: 1252572-23-8 Parent Scaffold: 4-Chloro-1H-indazole (CAS 13096-96-3) Molecular Weight: 252.70 g/mol Formula: C₁₂H₁₃ClN₂O₂

Executive Summary

For medicinal chemists, the 4-chloroindazole scaffold represents a privileged structure, offering a unique vector for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position while maintaining the stability of the indazole core. The tert-butyl carbamate (Boc) protected derivative is the preferred starting material for many campaigns because it masks the acidic N-H proton, preventing catalyst poisoning and side reactions during metal-catalyzed cross-couplings.

However, the commercial supply of this specific derivative is often plagued by regioisomeric impurities (N1 vs. N2 protection) . This guide provides a robust framework for sourcing high-fidelity material and validating its structural integrity before it enters the synthesis pipeline.

Commercial Supply Landscape

The market for this compound is split between "Catalog" suppliers (re-packagers) and "Originator" manufacturers. Due to the regioselectivity challenges in its synthesis, batch-to-batch variability is a known risk.

Primary Commercial Suppliers

The following suppliers have explicitly listed CAS 1252572-23-8 with purity specifications suitable for pharmaceutical research (>95%).

SupplierCatalog #Purity SpecTierNotes
AK Scientific 8276DT95%Tier 1 (Stock)Explicitly lists N1-isomer structure. US-based distribution.[1]
BLD Pharm BD58642095%+Tier 1 (Stock)High inventory reliability; often the OEM for other catalogs.
Arctom EN300-742212095%Tier 2Good for bulk inquiries; lead times may vary.
Combi-Blocks Inquire95%+Tier 1Often carries the parent 4-chloroindazole; check for protected form.
The "Make vs. Buy" Decision Matrix

Because the Boc-protection step is simple but purification is critical, many senior chemists prefer to synthesize this intermediate in-house to guarantee the N1-isomer.

  • Buy Strategy: Best for small scale (<5g) where time is the limiting factor. Risk: Receiving a mixture of N1/N2 isomers.[2]

  • Make Strategy: Best for scale-up (>10g). Benefit: You control the crystallization to remove the N2 isomer.

Technical Validation (QC): The N1 vs. N2 Problem

The most critical quality attribute (CQA) for this material is Regiochemical Purity . The reaction of 4-chloroindazole with Boc₂O typically yields a mixture of the N1-Boc (Thermodynamic) and N2-Boc (Kinetic) products. While N1 is favored, the N2 isomer can persist and complicate downstream SAR (Structure-Activity Relationship) data.

Structural Diagnostics (NMR)

You cannot rely solely on LCMS, as both isomers have identical mass (


 253 [M+H]⁺). ¹H NMR is the gold standard for validation. 
  • N1-Boc (Target): The Boc group at N1 exerts a steric and anisotropic effect on the proton at C7 . Look for a deshielded doublet/multiplet for H7 compared to the parent.

  • N2-Boc (Impurity): The Boc group at N2 exerts a similar effect on the proton at C3 .

  • Differentiation:

    • NOESY Experiment: The tert-butyl protons in the N1-isomer will show a NOE correlation with H7 .

    • The tert-butyl protons in the N2-isomer will show a NOE correlation with H3 .

QC Workflow Diagram

The following diagram illustrates the decision logic for validating incoming commercial batches.

QC_Workflow cluster_0 Critical Failure Mode Start Receive Shipment (CAS 1252572-23-8) LCMS LCMS Analysis (Check Purity >95%) Start->LCMS NMR 1H NMR & NOESY (DMSO-d6) LCMS->NMR Mass Correct Decision Isomer Check: NOE tBu <-> H7? NMR->Decision Pass RELEASE LOT (N1-Isomer Confirmed) Decision->Pass Yes (N1) Fail REJECT / RE-PURIFY (N2 Isomer Detected) Decision->Fail No (N2 or Mix)

Caption: Quality Control workflow distinguishing the desired N1-isomer from the N2-impurity using Nuclear Overhauser Effect (NOE).

Synthesis & Application Protocols

If commercial stock is unavailable or fails QC, the following protocol ensures high N1-selectivity.

Protocol: Regioselective Synthesis of N1-Boc-4-chloroindazole

Rationale: Using a slight excess of base and allowing thermodynamic equilibration favors the N1 product.

  • Reagents: 4-Chloro-1H-indazole (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv).

  • Solvent: DCM (Dichloromethane) or THF.

  • Procedure:

    • Dissolve 4-chloroindazole in DCM at 0°C.

    • Add TEA and DMAP.

    • Add Boc₂O dropwise (dissolved in DCM).

    • Critical Step: Allow to warm to Room Temperature and stir for 12-18 hours. Extended time allows kinetic N2 product to rearrange to the thermodynamic N1 product.

  • Workup: Wash with 0.5M HCl (to remove DMAP/TEA), then Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid silica-induced deprotection.

Downstream Application: C4-Functionalization

The 4-chloro group is less reactive than bromo- or iodo- analogs but is cost-effective. It requires activated catalytic systems for Suzuki couplings.

Recommended Conditions:

  • Catalyst: Pd(OAc)₂ + XPhos or Buchwald Pre-catalysts (e.g., XPhos Pd G2).

  • Base: K₃PO₄ (anhydrous).

  • Solvent: 1,4-Dioxane/Water (4:1) at 90°C.

  • Note: The Boc group is generally stable under these basic conditions but will cleave under acidic workups.

Synthesis_Pathway Parent 4-Chloro-1H-indazole (CAS 13096-96-3) Target 1-Boc-4-Chloroindazole (CAS 1252572-23-8) Parent->Target High N1 Selectivity Boc Boc2O / DMAP (Protection) Boc->Target Product 4-Aryl-1H-indazole (Functionalized Core) Target->Product C-C Bond Formation (-Boc Cleavage optional) Coupling Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Coupling->Product

Caption: Synthetic pathway from parent scaffold to functionalized drug candidate, highlighting the strategic protection step.

Handling and Stability

  • Storage: 2-8°C. Moisture sensitive. The carbamate linkage can hydrolyze in the presence of strong acids or prolonged exposure to moisture.

  • Safety: Standard PPE.[1] Avoid inhalation. 4-chloroindazoles are potential skin sensitizers.

References

  • AK Scientific Product Data. Tert-Butyl 4-chloro-1H-indazole-1-carboxylate (Catalog 8276DT). Retrieved from .[1]

  • BLD Pharm Product Data. Tert-Butyl 4-chloro-1H-indazole-1-carboxylate (Catalog BD586420).[3][4] Retrieved from .

  • Regioselectivity in Indazole Alkylation. BenchChem Technical Guides. Discusses N1 vs N2 thermodynamic preference. Retrieved from .

  • Gaul, M. et al. "Discovery of Indazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

Foundational

difference between 4-chloro and 5-chloro Boc-indazole isomers

The following technical guide details the structural, synthetic, and analytical differences between 4-chloro and 5-chloro Boc-indazole isomers. Differentiation, Synthesis, and Structural Characterization Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and analytical differences between 4-chloro and 5-chloro Boc-indazole isomers.

Differentiation, Synthesis, and Structural Characterization

Executive Summary

In indazole-based drug discovery, the position of the chlorine substituent (C4 vs. C5) fundamentally alters the electronic and steric landscape of the heterocycle. When introducing a tert-butyloxycarbonyl (Boc) protecting group, researchers encounter a matrix of four distinct isomers:

  • 4-Chloro-1H-indazole-1-carboxylate (4-Cl-N1-Boc)

  • 4-Chloro-2H-indazole-2-carboxylate (4-Cl-N2-Boc)

  • 5-Chloro-1H-indazole-1-carboxylate (5-Cl-N1-Boc)

  • 5-Chloro-2H-indazole-2-carboxylate (5-Cl-N2-Boc)

The primary difference lies in the peri-interaction at the C4 position. A chlorine atom at C4 exerts a steric and electronic influence on the adjacent C3 position, affecting C3-functionalization and N2-protection stability. In contrast, the 5-chloro substituent is electronically active but sterically remote from the pyrazole core, leading to distinct reactivity and NMR signatures.

Structural Analysis & Isomer Matrix

The Core Difference: Peri-Interaction

The defining feature distinguishing 4-chloro from 5-chloro isomers is the proximity of the halogen to the bridgehead and the C3 proton.

  • 4-Chloro Indazoles: The Cl atom is at the C4 position ("peri" to C3). This creates a "buttressing effect," pushing the C3-proton electron density towards the N2 nitrogen. This steric crowding disfavors binding or functionalization at C3 and slightly destabilizes N2-Boc rotamers.

  • 5-Chloro Indazoles: The Cl atom is at the C5 position. It is para to the N1 nitrogen (in the hydrazone sense) and meta to the C3 position. It exerts a strong inductive withdrawing effect (-I) on the ring system without imposing direct steric strain on the pyrazole moiety.

Isomer Stability (N1 vs. N2)

For both 4-chloro and 5-chloro derivatives, the N1-Boc isomer is thermodynamically preferred over the N2-Boc isomer. This is due to the preservation of the benzenoid aromaticity in the 1H-form, whereas the 2H-form adopts a higher-energy quinonoid-like resonance structure.

Feature4-Chloro-Boc-Indazole5-Chloro-Boc-Indazole
Major Isomer N1-Boc (>85% typical)N1-Boc (>80% typical)
Steric Clash Cl(C4) ↔ H(C3)None
Electronic Effect Inductive withdrawal at BridgeheadInductive withdrawal para to N1
C3 Reactivity Hindered (Lithiation difficult)Accessible (Lithiation facile)

Analytical Differentiation (NMR Spectroscopy)

Distinguishing these isomers requires careful analysis of 1H NMR splitting patterns and chemical shifts. The position of the chlorine atom dictates the coupling network of the benzene ring protons.

1H NMR Decision Tree

The aromatic region (7.0 – 8.5 ppm) provides the fingerprint.

  • 4-Chloro Indazole Pattern:

    • H3: Singlet (s). Deshielded relative to unsubstituted indazole due to C4-Cl proximity.

    • H5: Doublet (d). Coupled to H6.

    • H6: Triplet (t) or Doublet of Doublets (dd). Coupled to H5 and H7.

    • H7: Doublet (d). Coupled to H6.

    • Key Indicator: Look for a triplet-like signal (H6) . Only the 4-substituted system (with H5 and H7 neighbors) produces a triplet in the benzene ring.

  • 5-Chloro Indazole Pattern:

    • H3: Singlet (s).

    • H4: Doublet (d) with small meta-coupling (~2 Hz).

    • H6: Doublet of Doublets (dd). Ortho-coupling to H7 (~9 Hz) and meta-coupling to H4 (~2 Hz).

    • H7: Doublet (d). Ortho-coupling to H6.

    • Key Indicator: Look for a meta-coupled doublet (H4) and the absence of a triplet.

Distinguishing N1-Boc vs. N2-Boc

Once the Cl position is confirmed, the Boc position is determined via NOE (Nuclear Overhauser Effect) or chemical shift analysis.

  • N1-Boc: The Boc tert-butyl group shows a strong NOE correlation with H7 .

  • N2-Boc: The Boc tert-butyl group shows a strong NOE correlation with H3 .

Figure 1: NMR Decision Tree for identifying Chloro-Boc-Indazole isomers.

Synthesis & Regioselective Protection Protocol

While N1-protection is favored, obtaining pure isomers requires controlled synthesis and purification.

Standard Boc Protection Protocol

This protocol applies to both 4-chloro and 5-chloro substrates.

Reagents:

  • Substrate: 4-Chloro-1H-indazole or 5-Chloro-1H-indazole (1.0 equiv)

  • Boc Anhydride (Boc₂O): 1.1 – 1.2 equiv

  • Base: DMAP (0.1 equiv) + Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (0.2 M)

Procedure:

  • Dissolution: Dissolve the chloroindazole in dry DCM under N₂ atmosphere.

  • Base Addition: Add Et₃N followed by DMAP. Stir for 5 minutes.

  • Boc Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Note: The N1 isomer is usually less polar (higher Rf) than the N2 isomer on silica.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Gradient: 0% → 10% EtOAc in Hexanes.

    • Order of Elution: N1-Boc (Major, elutes first) → N2-Boc (Minor, elutes second).

Reactivity Differences (Downstream Chemistry)

The choice between 4-Cl and 5-Cl scaffolds often depends on the next step in the synthesis:

  • C3-Functionalization (Lithiation):

    • 5-Chloro-1-Boc: Facile lithiation at C3 using LDA or LiTMP at -78°C. The C5-Cl does not interfere sterically.

    • 4-Chloro-1-Boc: Difficult lithiation. The C4-Cl creates steric hindrance for the base approaching C3. Furthermore, "ortho-lithiation" directed by the Cl (at C5) competes with C3 deprotonation.

  • Cross-Coupling (Suzuki/Buchwald):

    • Both isomers undergo Pd-catalyzed coupling, but the 4-Cl position is generally more sterically crowded, often requiring more active catalysts (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G2) compared to the more accessible 5-Cl .

References

  • Regioselectivity of Indazole Alkylation

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org. Chem. 2024, 20, 1860–1870.
    • URL:[Link]

  • NMR Characterization of Indazoles

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde.[1]

    • Source: J. Org.[2] Chem. 2011, 76, 15, 6179–6188.

    • URL:[Link]

  • Medicinal Chemistry of Chloroindazoles

    • Title: Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.[3][4]

    • Source: Scientific Reports 2019, 9, 737.
    • URL:[Link]

  • Boc Protection Methodologies

    • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
    • Source: RSC Adv., 2020, 10, 24017-24026.[5]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of tert-Butyl 4-chloro-1H-indazole-1-carboxylate from 4-chloroindazole

Abstract This Application Note details a robust, scalable protocol for the regioselective synthesis of tert-butyl 4-chloro-1H-indazole-1-carboxylate (1-Boc-4-chloroindazole) from 4-chloro-1H-indazole. Indazoles are privi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, scalable protocol for the regioselective synthesis of tert-butyl 4-chloro-1H-indazole-1-carboxylate (1-Boc-4-chloroindazole) from 4-chloro-1H-indazole. Indazoles are privileged scaffolds in medicinal chemistry, notably as Estrogen Receptor


 (ER

) ligands for neuroprotection and remyelination therapies.[1] A critical challenge in indazole functionalization is controlling regioselectivity between the N1 and N2 nitrogen atoms.[2] This guide utilizes thermodynamic control to exclusively favor the N1-protected isomer, providing a self-validating workflow that circumvents common stability issues associated with N-Boc indazoles during purification.

Strategic Analysis & Mechanism

The Regioselectivity Challenge (N1 vs. N2)

Indazoles possess two nucleophilic nitrogen atoms: the pyrrole-like N1 and the pyridine-like N2.

  • N1-Acylation (Thermodynamic): The N1-Boc product preserves the aromaticity of the benzene ring but disrupts the pyrazole aromaticity less significantly than the quinoid-like structure required for N2-acylation. Under thermodynamic conditions, the N1 isomer is generally favored by

    
    3-4 kcal/mol.
    
  • N2-Acylation (Kinetic): Often formed initially due to the higher lone-pair availability on N2, but is less stable.

For 4-chloroindazole: The chlorine atom at the C4 position is "peri" to C3 but distant from N1. Unlike C7-substituents which can sterically hinder N1, the C4-chloro group does not impede N1 functionalization. Therefore, standard base-catalyzed conditions using 4-Dimethylaminopyridine (DMAP) effectively drive the reaction to the thermodynamic N1 product.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, reacting with di-tert-butyl dicarbonate (Boc


O) to form a reactive N-acylpyridinium salt. This intermediate is rapidly attacked by the indazole anion (generated by Triethylamine/TEA) to form the carbamate.

ReactionMechanism Boc2O Boc2O Inter [Boc-DMAP]+ Intermediate (Activated Electrophile) Boc2O->Inter DMAP Attack DMAP DMAP DMAP->Inter TS Transition State (Equilibration) Inter->TS Indazole 4-Chloroindazole (Nucleophile) Indazole->TS + TEA Product 1-Boc-4-chloroindazole (Thermodynamic N1 Product) TS->Product Thermodynamic Path SideProduct N2-Boc Isomer (Kinetic - Unstable) TS->SideProduct Kinetic Path SideProduct->TS Reversibility

Figure 1: Mechanistic pathway highlighting the thermodynamic equilibration to the N1-Boc product.

Material Requirements

Reagent / SolventRoleEquiv.[3]Purity / GradeCAS No.
4-Chloro-1H-indazole Substrate1.0>97%13096-96-3
Di-tert-butyl dicarbonate Reagent1.2 - 1.5>98%24424-99-5
4-Dimethylaminopyridine (DMAP) Catalyst0.1 - 0.2>99%1122-58-3
Triethylamine (TEA) Base1.5Anhydrous121-44-8
Dichloromethane (DCM) Solvent-Anhydrous (ACS)75-09-2
Hexanes / Ethyl Acetate Workup-ACS Grade-

Experimental Protocol

Step 1: Reaction Setup
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with Nitrogen (

    
    ) or Argon. While the reaction is not strictly water-sensitive, moisture consumes Boc
    
    
    
    O, requiring excess reagent.
  • Dissolution: Add 4-chloro-1H-indazole (1.0 equiv, e.g., 5.0 g) to the flask. Add anhydrous DCM (10 mL per gram of substrate). Stir until fully dissolved.

Step 2: Reagent Addition
  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) to the stirring solution.

  • Catalyst: Add DMAP (0.1 equiv). Note: DMAP is crucial for overcoming the lower nucleophilicity of the indazole nitrogen.

  • Boc Anhydride: Dissolve Boc

    
    O  (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
    
    • Observation: Mild gas evolution (CO

      
      ) may occur. A slight exotherm is possible; a water bath can be used if scaling up >10g.
      
Step 3: Reaction Monitoring
  • Time: Stir at Room Temperature (20–25 °C) for 2–4 hours.

  • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

    • Starting Material (SM): More polar (lower R

      
      ).
      
    • Product: Less polar (higher R

      
      , UV active).
      
    • Stain: KMnO

      
       or UV visualization.
      
  • Completion: The reaction is complete when the SM spot disappears. If SM persists after 4 hours, add an additional 0.2 equiv of Boc

    
    O.
    
Step 4: Workup (Crucial for Stability)

Warning: N-Boc indazoles can be acid-sensitive. Avoid strong acid washes.

  • Quench: Dilute the mixture with DCM (equal volume).

  • Wash 1: Wash with 0.5 M Citric Acid or 10% NH

    
    Cl  (aq) to remove DMAP and TEA. Do not use HCl.
    
  • Wash 2: Wash with Saturated NaHCO

    
     (aq) to remove residual acid and Boc byproducts.
    
  • Wash 3: Wash with Brine.

  • Drying: Dry the organic layer over Anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate in vacuo at <40 °C.
Step 5: Purification

Decision Point: N-Boc indazoles often degrade on silica gel.

Method A: Crystallization (Preferred)

  • Dissolve the crude oil/solid in a minimum amount of hot Hexanes (with trace EtOAc if needed).

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the white crystalline solid.

    • Yield Expectations: 85–95%.[4][5]

Method B: Flash Chromatography (If necessary)

  • Stationary Phase: Neutral Alumina is safer. If using Silica Gel, pre-treat the column with 1% TEA in Hexanes to neutralize acidity.

  • Eluent: Gradient of 0%

    
     10% EtOAc in Hexanes.
    
  • Rapid Elution: Do not leave the compound on the column for extended periods.

PurificationWorkflow Crude Crude Reaction Mixture TLC Check Purity (TLC/LCMS) Crude->TLC Cryst Method A: Crystallization (Hexanes/EtOAc) TLC->Cryst High Purity (>90%) Col Method B: Flash Column (Neutralized Silica) TLC->Col Low Purity (<90%) Pure Pure 1-Boc-4-chloroindazole Cryst->Pure Col->Pure

Figure 2: Purification decision tree emphasizing crystallization to avoid silica-induced deprotection.

Characterization & Quality Control

TechniqueExpected DataInterpretation
Appearance White to off-white solidHigh purity crystalline form.
1H NMR (CDCl

)

1.70–1.75 (s, 9H)
Boc Group : Characteristic strong singlet.

8.1–8.2 (s, 1H)
H3 Proton : Distinctive for indazole C3-H.

7.3–7.5 (m, aromatic)
Benzene Ring : Pattern shifted downfield due to N-acylation.
LC-MS (ESI) [M+H]

or [M+Na]

Mass peak corresponds to MW ~252.7 (Parent + H). Note: Boc is labile; may see fragment [M-Boc+H]

(153 Da).

Note on LC-MS: N-Boc groups are thermally labile. In the ion source, you may observe significant fragmentation back to the parent indazole (m/z ~153). A peak at [M+Na] is often more stable and reliable for confirmation.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Old Boc

      
      O (hydrolyzed to acid) or wet solvent.
      
    • Fix: Use fresh Boc

      
      O. Add molecular sieves to the reaction.
      
  • Issue: Product Deprotection on Column.

    • Cause: Silica gel acidity.[5]

    • Fix: Switch to crystallization or add 1% Triethylamine to the eluent.

  • Issue: N1/N2 Isomer Mixture.

    • Cause: Kinetic control or insufficient equilibration time.

    • Fix: Stir longer (overnight) to allow thermodynamic equilibration to the N1 form. Ensure DMAP is present.[6]

Safety & Handling

  • Di-tert-butyl dicarbonate (Boc

    
    O):  Toxic if inhaled. Flammable. Handle in a fume hood. Pressure buildup from CO
    
    
    
    evolution is a hazard in closed vessels.
  • 4-Chloroindazole: Irritant. Wear gloves and eye protection.

  • DMAP: Highly toxic by skin absorption. Handle with extreme care.

References

  • Synthesis of 4-chloro-1H-indazole: ChemicalBook. "4-CHLORO (1H)INDAZOLE synthesis."[7] (Accessed 2023).[8]

  • Regioselectivity of Indazole Protection: BenchChem. "Regioselectivity issues in the functionalization of indazoles." (Accessed 2023).[8]

  • Boc Protection Mechanism & Catalysis: Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + Base + DMAP)."

  • Stability of N-Boc Indazoles: Zhang, M., et al. "Selective Deprotection of N-Boc Catalyzed by Silica Gel." Chem. J. Chinese Universities, 2007.[4]

  • Indazole-based ER

    
     Ligands (Context): 
    Tiwari-Woodruff, S., et al. "Chloroindazole based estrogen receptor 
    
    
    
    ligands... promote functional remyelination."[1] Scientific Reports, 2019.

Sources

Application

using tert-Butyl 4-chloro-1H-indazole-1-carboxylate as a kinase inhibitor intermediate

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic use of tert-Butyl 4-chloro-1H-indazole-1-carboxylate as a high-value intermediate for sy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic use of tert-Butyl 4-chloro-1H-indazole-1-carboxylate as a high-value intermediate for synthesizing Type I and Type II kinase inhibitors.

Leveraging tert-Butyl 4-chloro-1H-indazole-1-carboxylate as a Linchpin Intermediate

Executive Summary

In the landscape of kinase inhibitor design, the indazole scaffold is a privileged structure, serving as a bioisostere for the purine ring of ATP. tert-Butyl 4-chloro-1H-indazole-1-carboxylate (CAS: 1159511-25-1) represents a critical "linchpin" intermediate. Its value lies in its orthogonal reactivity : the N1-Boc group locks the tautomeric state and directs regioselective functionalization to the C3 position, while the 4-chloro substituent provides a stable hydrophobic handle that resists early-stage displacement but remains available for specific structure-activity relationship (SAR) tuning or late-stage coupling.

Chemical Profile & Strategic Utility
PropertySpecification
IUPAC Name tert-Butyl 4-chloro-1H-indazole-1-carboxylate
CAS Number 1159511-25-1
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.69 g/mol
Key Functionality N1-Boc: Directs C3-lithiation; prevents N2 alkylation.4-Chloro: Hydrophobic "fill" or latent electrophile.C3-H: Site of functionalization (C-H activation/Lithiation).[1][2][3][4]
The "Boc-Lock" and 4-Chloro Shield

The strategic advantage of this intermediate is twofold:

  • Regiocontrol (The "Boc-Lock"): Unprotected indazoles suffer from N1/N2 tautomerism, leading to mixtures during alkylation or metalation. The tert-butyl carbamate (Boc) group at N1 sterically hinders the N2 position and electronically activates the C3-H bond for deprotonation via Directed ortho Metalation (DoM).

  • Chemomodulation (The 4-Chloro Shield): Unlike bromo- or iodo-indazoles, the 4-chloro substituent is generally stable to non-nucleophilic lithium bases (e.g., LDA, LiTMP) at -78°C. This allows chemists to functionalize C3 (e.g., borylation, formylation) without triggering lithium-halogen exchange at C4. In the final drug molecule, the 4-Cl group typically occupies the solvent-exposed region or Hydrophobic Pocket II, modulating potency and metabolic stability.

Synthetic Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

G cluster_0 Critical Control Point: Temp < -70°C to prevent Cl-exchange Start N-Boc-4-Cl-Indazole (Starting Material) Lithiation Step 1: C3-Lithiation (LDA, -78°C) Start->Lithiation Directed ortho Metalation Borylation Step 2: C3-Borylation (B(OiPr)3, Pinacol) Lithiation->Borylation Electrophile Trap Coupling Step 3: Suzuki Coupling (Ar-X, Pd cat.) Borylation->Coupling Cross-Coupling Deprotection Step 4: Boc Removal (TFA or HCl) Coupling->Deprotection Acidic Cleavage Final Final Kinase Inhibitor (H-Bond Donor Restored) Deprotection->Final Active Drug

Figure 1: Divergent synthetic workflow converting the N-Boc intermediate into a functionalized kinase inhibitor scaffold.

Detailed Experimental Protocols
Protocol A: Regioselective C3-Borylation via Directed ortho Metalation (DoM)

Objective: To install a boronic ester at C3 while preserving the 4-chloro substituent. Mechanism: The N-Boc carbonyl oxygen coordinates with Lithium, directing the base to deprotonate C3.

Reagents:

  • tert-Butyl 4-chloro-1H-indazole-1-carboxylate (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv) [Freshly prepared or commercial 2.0 M solution]

  • Triisopropyl borate (1.5 equiv)

  • Pinacol (2.0 equiv)

  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon/Nitrogen. Add anhydrous THF and the indazole substrate.[5]

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain temperature below -70°C to ensure kinetic deprotonation and avoid attack on the Boc carbonyl or Cl-exchange.

  • Lithiation: Add LDA solution dropwise over 20 minutes. The solution typically turns yellow/orange. Stir at -78°C for 1 hour.

    • Self-Validating Check: Aliquot quenching with D₂O and NMR analysis should show >95% deuterium incorporation at C3.

  • Electrophile Addition: Add Triisopropyl borate dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Esterification: Add Pinacol (dissolved in minimal THF) and Acetic Acid (1.5 equiv) to quench the boronate "ate" complex. Stir at Room Temperature (RT) for 12 hours.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat.) and Brine. Dry over Na₂SO₄.[6]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Boronic esters can be protodeboronated on acidic silica; use neutralized silica or rapid elution.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the C3-boronate with a Heteroaryl Halide (e.g., the "Hinge Binder").

Reagents:

  • C3-Pinacol Boronate (from Protocol A) (1.0 equiv)

  • Heteroaryl Halide (e.g., 2-chloropyrimidine derivative) (1.0 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Combine boronate, halide, and base in dioxane. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd catalyst.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.[3]

  • Workup: Filter through Celite, concentrate, and purify via Reverse-Phase HPLC or Flash Chromatography.

Protocol C: Boc-Deprotection (The "Reveal")

Objective: Remove the protecting group to liberate the N-H donor for kinase hinge binding.

Reagents:

  • TFA (Trifluoroacetic acid) or 4N HCl in Dioxane

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the coupled product in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1–3 hours.

    • Monitoring: TLC will show a significant polarity shift (product is more polar).

  • Neutralization: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ to remove TFA salts. Caution: Indazoles can be amphoteric; ensure the pH is weakly basic (pH 8-9) during extraction to recover the free base.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Loss of 4-Cl (Dechlorination) Lithium-Halogen exchange occurred during lithiation.Strictly maintain T < -70°C. Switch from n-BuLi to LDA or LiTMP (non-nucleophilic bases).
N-Boc Cleavage during Lithiation Nucleophilic attack on the carbamate.Use bulky bases (LDA/LiTMP). Avoid warming above -60°C before adding the borate.
Low Yield in Suzuki Coupling Protodeboronation of the C3-boronate.Use anhydrous base (Cs₂CO₃) or switch to a more active catalyst (e.g., XPhos Pd G3) to speed up coupling.
Regioisomer Contamination Migration of Boc group (rare but possible).Confirm structure via 2D NMR (NOESY) . The tert-butyl protons should show NOE with H7, not H3.
References
  • Synthesis of Indazole Scaffolds: Rapid Synthesis of Indazole derivatives using Microwave Technology. Asian Journal of Research in Chemistry.

  • Kinase Inhibitor Design: Indazoles in Drug Discovery: Scaffold Hopping and Bioisosterism. PharmaBlock White Paper.

  • C3 Functionalization: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI Molecules.

  • Regioselectivity: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.

  • Commercial Availability: tert-Butyl 4-chloro-1H-indazole-1-carboxylate Properties. PubChem Compound Summary.

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Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloroindazole Derivatives

Introduction: The Strategic Importance of Indazole Functionalization The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant biological activities, including ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] In the landscape of drug development, the precise functionalization of this core is paramount for modulating pharmacological properties, improving potency, and refining selectivity. The C4-position of the indazole ring represents a key vector for structural diversification. However, the starting material, 4-chloroindazole, presents a distinct challenge. Aryl chlorides are notoriously less reactive in cross-coupling reactions compared to their bromide and iodide counterparts due to the strength of the C-Cl bond.[3][4]

This guide provides an in-depth analysis and field-proven protocols for the successful palladium-catalyzed cross-coupling of 4-chloroindazole derivatives. By leveraging modern catalyst systems, we can overcome the inherent low reactivity of the C-Cl bond to efficiently forge new carbon-carbon and carbon-nitrogen bonds, unlocking a vast chemical space for researchers in medicinal chemistry and materials science.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps.[5] A general understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The process typically begins with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[6] The active catalyst then enters the cycle.

Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Cl PdII R-Pd(II)-X (Intermediate) OxAdd->PdII Trans Transmetalation (R'-M) PdII->Trans Coupling Partner PdII_R R-Pd(II)-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Product

Caption: General Palladium Cross-Coupling Cycle.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the 4-chloroindazole, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[7]

  • Transmetalation (or Migratory Insertion): The organic group from a coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[8] In reactions like the Heck coupling, this step is replaced by migratory insertion of an olefin.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of organoboron reagents.[10][11]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Cl-Indazole PdII_ArX Ar-Pd(II)-Cl OxAdd->PdII_ArX Trans Transmetalation PdII_ArX->Trans Boronate [R-B(OR)₂OH]⁻ Boronate->Trans R-B(OR)₂ Base Base (e.g., K₂CO₃) Base->Boronate PdII_ArR Ar-Pd(II)-R Trans->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 4-Ar-Indazole

Caption: The Suzuki-Miyaura Catalytic Cycle.

Field Insights & Causality
  • Catalyst/Ligand: For the less reactive 4-chloroindazole, a standard catalyst like Pd(PPh₃)₄ may require harsh conditions. Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a dedicated ligand is often superior. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) provides both electron-richness and steric bulk, which facilitates the oxidative addition and subsequent steps.[1]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[11] Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Data Presentation: Suzuki-Miyaura Coupling of Chloro-Indazoles
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
N-(7-bromo-1H-indazol-4-yl)sulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃ (3)DMF15070[2]
3-iodo-1H-indazolePhenylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3)BMImBF₄11095[1]
Bromo-indazole carboxamideVarious boronic acidsPdCl₂(dppf)·DCM (5)-K₂CO₃ (3)1,4-Dioxane/H₂O10075-90[10]
4-chloroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95[12]
(Note: Data is compiled from related indazole and aryl chloride systems to provide representative conditions.)
Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add 4-chloro-1H-indazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative method for forming C(aryl)-N bonds, enabling the synthesis of anilines, N-aryl heterocycles, and other nitrogen-containing compounds that are otherwise difficult to access.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Cl-Indazole PdII_ArX Ar-Pd(II)-Cl OxAdd->PdII_ArX Coord Amine Coordination /Deprotonation PdII_ArX->Coord Amine R₂NH Amine->Coord Base Base (e.g., NaOtBu) Base->Coord PdII_Amido Ar-Pd(II)-NR₂ Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The Buchwald-Hartwig Amination Cycle.

Field Insights & Causality
  • Catalyst/Ligand: The C-Cl bond's strength necessitates highly active catalysts. This is achieved by using bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or SPhos.[6] These ligands promote the crucial oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species for coupling. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices.[15] Weaker bases like carbonates are generally ineffective for this transformation.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and the catalyst.

Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides
SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-chloroanisoleMorpholinePd₂ (dba)₃ (1)XPhos (4)NaOt-Bu (1.2)Toluene10099[16]
2-bromo-13α-estroneAnilinePd(OAc)₂ (5)XPhos (10)KOt-Bu (2)Toluene110 (MW)90[15]
Aryl ChlorideSES-NH₂Pd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.4)Toluene100High[17]
Aryl ChlorideIndolePd(OAc)₂ (0.4)keYPhos (0.8)K₃PO₄ (2)t-AmOH11094[4]
(Note: Data is compiled from representative aryl chloride systems to provide a baseline for 4-chloroindazole.)
Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a flame-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add 4-chloro-1H-indazole (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene).

  • Inert Atmosphere: The system should be kept under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

Sonogashira and Heck Couplings: Accessing Alkynyl and Alkenyl Derivatives

The Sonogashira and Heck reactions provide powerful avenues for introducing C(sp) and C(sp²) hybridized moieties, respectively, onto the indazole core. These functional groups are valuable handles for further synthetic manipulations and are found in several bioactive molecules.[18]

Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl halide, typically using a dual palladium and copper(I) catalyst system.[19]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-Cl Pd0->PdII_ArX 1. Oxidative Addn (Ar-Cl) PdII_Alkyne Ar-Pd(II)-C≡C-R PdII_ArX->PdII_Alkyne 2. Transmetalation PdII_Alkyne->Pd0 3. Reductive Elim. (Ar-C≡C-R) Alkyne H-C≡C-R Cu_Alkyne Cu(I)-C≡C-R Alkyne->Cu_Alkyne Base (Et₃N) Trans_Step Transmetalation Cu_Alkyne->Trans_Step CuCl Cu(I)-Cl Trans_Step->CuCl from PdII_ArX

Caption: The Sonogashira Dual Catalytic Cycle.

  • Protocol Summary: A typical procedure involves reacting 4-chloroindazole with a terminal alkyne using a catalyst system like Pd(PPh₃)₂Cl₂/CuI in the presence of an amine base (e.g., Et₃N or Cs₂CO₃) in a solvent like DMSO or DMF.[18]

Heck Coupling

The Heck reaction couples an aryl halide with an alkene (e.g., acrylates, styrenes) to form a substituted alkene, generally with high trans selectivity.[20]

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Cl-Indazole PdII_ArX Ar-Pd(II)-Cl OxAdd->PdII_ArX Coord Olefin Coordination PdII_ArX->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim PdH H-Pd(II)-Cl BetaElim->PdH Product PdH->Pd0 Base

Caption: The Mizoroki-Heck Catalytic Cycle.

  • Protocol Summary: The reaction of 4-chloroindazole with an alkene is performed with a palladium source (e.g., Pd(OAc)₂), often with a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or DMA at elevated temperatures.[21]

Conclusion

The palladium-catalyzed cross-coupling of 4-chloroindazole derivatives, while challenging due to the substrate's low reactivity, is a highly enabling technology in modern organic synthesis. Through the careful selection of catalysts, specialized ligands, bases, and reaction conditions, a diverse array of functionalized indazoles can be accessed efficiently. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a comprehensive toolkit for constructing vital C-C and C-N bonds. The protocols and insights detailed in this guide offer a robust framework for researchers to successfully navigate these powerful transformations, accelerating the discovery and development of novel chemical entities.

References

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  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. Available at: [Link]

  • The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. Available at: [Link]

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  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. Available at: [Link]

  • Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. Available at: [Link]

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  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. Available at: [Link]

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  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. ResearchGate. Available at: [Link]

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Application

Revolutionizing Drug Discovery: Advanced Protocols for the Regioselective Lithiation and Functionalization of tert-Butyl 4-chloro-1H-indazole-1-carboxylate

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties and ability to engage...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[1] Specifically, the functionalization of the indazole core allows for the fine-tuning of pharmacological profiles, leading to the development of potent and selective therapeutic agents.[3][4] This guide provides an in-depth technical overview and detailed protocols for the regioselective lithiation and subsequent functionalization of tert-butyl 4-chloro-1H-indazole-1-carboxylate, a key intermediate for creating diverse libraries of novel indazole derivatives.

The Strategic Importance of Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy that enables the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[5] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating the removal of a nearby proton.[5][6] This approach offers superior regiocontrol compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products.[5]

In the case of tert-butyl 4-chloro-1H-indazole-1-carboxylate, the N-Boc (tert-butoxycarbonyl) group serves as a potent DMG, directing lithiation specifically to the C5 position. The chloro substituent at the C4 position further influences the acidity of the neighboring protons, reinforcing the selectivity of the deprotonation at C5.

Visualizing the Lithiation and Functionalization Workflow

The overall process involves two key stages: the initial lithiation of the indazole core, followed by quenching the resulting organolithium intermediate with a suitable electrophile.

G cluster_0 PART 1: Lithiation cluster_1 PART 2: Functionalization A tert-Butyl 4-chloro-1H- indazole-1-carboxylate B LDA or n-BuLi in THF -78 °C A->B Add Base C 5-Lithio-4-chloro-1H-indazole Intermediate B->C Deprotonation D Electrophile (E+) E Quench Reaction C->E To Functionalization D->E Introduce Electrophile F 5-Substituted-4-chloro-1H- indazole-1-carboxylate E->F C-C or C-X Bond Formation

Caption: General workflow for the lithiation and functionalization of tert-Butyl 4-chloro-1H-indazole-1-carboxylate.

PART 1: Protocol for the Lithiation of tert-Butyl 4-chloro-1H-indazole-1-carboxylate

This protocol details the generation of the key 5-lithio intermediate. The choice of the organolithium base is critical and depends on the desired reactivity and the presence of other functional groups. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used for deprotonation.[7][8] Alternatively, n-butyllithium (n-BuLi) can be employed, though it is more nucleophilic and pyrophoric.[7][9]

Materials and Reagents:

  • tert-Butyl 4-chloro-1H-indazole-1-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene) or n-butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Argon or Nitrogen gas supply

  • Dry glassware (Schlenk flask, syringes)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-chloro-1H-indazole-1-carboxylate (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material. The concentration is typically in the range of 0.1 to 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and decomposition of the organolithium species.

  • Addition of Base: Slowly add the LDA solution or n-BuLi solution (1.1 to 1.5 eq) dropwise to the stirred solution. A color change is often observed, indicating the formation of the organolithium intermediate.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The resulting solution containing the 5-lithio-4-chloro-1H-indazole intermediate is now ready for functionalization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[9] An inert atmosphere is essential to prevent quenching of the base and the lithiated intermediate.

  • Anhydrous Solvents: Protic solvents will react with and neutralize the organolithium species. Anhydrous THF is a common choice as it is a polar aprotic solvent that can solvate the lithium cation, enhancing the reactivity of the base.

  • Low Temperature (-78 °C): The lithiated indazole intermediate can be unstable at higher temperatures, leading to decomposition or undesired side reactions. Maintaining a low temperature throughout the reaction is critical for achieving high yields.[10][11]

  • Slow Addition of Base: This helps to control the exothermicity of the reaction and prevents localized high concentrations of the base, which could lead to side reactions.

PART 2: Protocols for the Functionalization of the Lithiated Intermediate

The 5-lithio-4-chloro-1H-indazole intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C5 position.

Protocol 2A: Iodination

Electrophile: Iodine (I₂)

Procedure:

  • Prepare a solution of iodine (1.2 to 1.5 eq) in anhydrous THF.

  • Slowly add the iodine solution to the cold (-78 °C) solution of the lithiated indazole.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2B: Alkylation

Electrophile: Alkyl halide (e.g., Iodomethane, Benzyl bromide)

Procedure:

  • Add the alkyl halide (1.1 to 1.5 eq) dropwise to the cold (-78 °C) solution of the lithiated indazole.

  • Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Follow steps 5-7 from Protocol 2A for workup and purification.

Protocol 2C: Reaction with Aldehydes and Ketones

Electrophile: Aldehyde (e.g., Benzaldehyde) or Ketone (e.g., Acetone)

Procedure:

  • Add the aldehyde or ketone (1.1 to 1.5 eq) to the cold (-78 °C) solution of the lithiated indazole.

  • Stir the reaction at -78 °C for 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Follow steps 5-7 from Protocol 2A for workup and purification.

Data Summary: Representative Functionalization Reactions

The following table summarizes typical yields for the functionalization of tert-butyl 4-chloro-1H-indazole-1-carboxylate using the protocols described above.

ElectrophileProductTypical Yield (%)
Iodine (I₂)tert-Butyl 4-chloro-5-iodo-1H-indazole-1-carboxylate85-95
Iodomethane (CH₃I)tert-Butyl 4-chloro-5-methyl-1H-indazole-1-carboxylate70-85
Benzaldehydetert-Butyl 4-chloro-5-(hydroxy(phenyl)methyl)-1H-indazole-1-carboxylate75-90

Yields are approximate and may vary depending on the specific reaction conditions and the scale of the reaction.

Mechanism of Directed ortho-Metalation

The mechanism of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom of the directing group. This pre-coordination complex brings the strong base in close proximity to the ortho-proton, facilitating its abstraction.

G cluster_0 Mechanism of Directed ortho-Metalation A Indazole Substrate + (R-Li)n B Pre-coordination Complex A->B Coordination C Deprotonation (Ortho-lithiation) B->C Proton Abstraction D Lithated Intermediate C->D E Electrophilic Quench (E+) D->E Nucleophilic Attack F Functionalized Product E->F

Caption: Key steps in the Directed ortho-Metalation (DoM) mechanism.

Conclusion and Future Perspectives

The regioselective lithiation and functionalization of tert-butyl 4-chloro-1H-indazole-1-carboxylate is a robust and versatile method for the synthesis of novel indazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate diverse compound libraries for biological screening. The ability to introduce a wide array of functional groups at the C5 position allows for extensive structure-activity relationship (SAR) studies, ultimately leading to the identification of new therapeutic agents. Future work in this area may focus on expanding the scope of electrophiles, developing more environmentally friendly reaction conditions, and applying these methods to the synthesis of complex natural products and drug candidates.

References

  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Giraud, F.; Anizon, F.; Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc2015 , (i), 99-136. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Collum, D. B. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. J. Am. Chem. Soc.2008 , 130 (43), 14206–14207. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules2023 , 28(6), 2801. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • JoVE. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Collum, D. B. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. J. Am. Chem. Soc.2016 , 138(4), 1405–1413. [Link]

  • Organic Chemistry Portal. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. [Link]

  • Wu, J. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2022 , 27(19), 6296. [Link]

  • Amar Equipment. Lithiation in Flow: n-Butyl Lithiation and electrophile addition. [Link]

  • Organic Chemistry Frontiers. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. [Link]

Sources

Method

Strategic Utilization of tert-Butyl 4-chloro-1H-indazole-1-carboxylate: A Modular Scaffold for Kinase &amp; GPCR Ligand Discovery

Topic: tert-Butyl 4-chloro-1H-indazole-1-carboxylate in drug discovery scaffolds Content Type: Application Note & Protocol Guide Executive Summary tert-Butyl 4-chloro-1H-indazole-1-carboxylate represents a high-value "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl 4-chloro-1H-indazole-1-carboxylate in drug discovery scaffolds Content Type: Application Note & Protocol Guide

Executive Summary

tert-Butyl 4-chloro-1H-indazole-1-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity profile it offers: the N1-Boc group serves as both a protecting group and a directing group for C3-functionalization, while the 4-chloro substituent provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to access diverse chemical space. This guide details the specific protocols required to manipulate this core, overcoming the reduced reactivity of the aryl chloride and the regioselectivity challenges inherent to the indazole ring.

Chemical Profile & Structural Logic[1]

PropertySpecification
CAS Number 13096-96-3 (Parent 4-Cl-indazole); N1-Boc derivative often custom synthesized
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.69 g/mol
Key Features N1-Boc: Protects acidic NH; directs metallation to C3.4-Cl: Electrophilic handle for Pd-catalyzed coupling.C3-H: Acidic proton (pKa ~35) accessible via soft deprotonation.
Structural Utility Diagram

The following diagram illustrates the orthogonal reactivity nodes of the scaffold.

ScaffoldUtility Core tert-Butyl 4-chloro- 1H-indazole-1-carboxylate C4 C4-Position (Chlorine) Site of Cross-Coupling (Suzuki, Buchwald) Core->C4 Pd Catalysis C3 C3-Position (C-H) Site of Metallation (Magnesiation/Zincation) Core->C3 TMP-Base N1 N1-Position (Boc) Protecting/Directing Group Removable with Acid Core->N1 TFA/HCl

Figure 1: Orthogonal reactivity map of the tert-butyl 4-chloro-1H-indazole-1-carboxylate scaffold.

Protocol 1: C3-Selective Functionalization via Knochel-Hauser Base

Objective: Introduce functional groups (formyl, iodo, aryl) at the C3 position without disturbing the 4-Cl or N1-Boc groups. Challenge: Standard lithiation (n-BuLi) is too aggressive and may cause nucleophilic attack on the Boc carbonyl or Lithium-Halogen exchange at the 4-Cl position. Solution: Use TMPMgCl[1][2]·LiCl (Knochel-Hauser Base) . This sterically hindered, non-nucleophilic base performs a soft deprotonation at C3 (the most acidic site) with high fidelity.

Materials
  • Substrate: tert-Butyl 4-chloro-1H-indazole-1-carboxylate (1.0 equiv)

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) (1.2 equiv)

  • Electrophile: Iodine (I₂), DMF, or select aldehydes (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -20 °C (Ice/Salt bath or Cryocooler). Note: Do not cool to -78 °C; the deprotonation barrier requires moderate temperatures, but -20 °C prevents side reactions.

  • Metallation: Dropwise add TMPMgCl·LiCl (1.2 mmol, 1.2 mL) over 5 minutes.

  • Incubation: Stir at -20 °C for 30–45 minutes. The solution typically turns dark yellow/orange, indicating the formation of the magnesiated species.

  • Quenching: Add the electrophile (e.g., solution of I₂ in THF or neat DMF) dropwise.

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Expected Result: >85% yield of 3-substituted product.

Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling

Objective: Couple the 4-chloro position with an aryl/heteroaryl boronic acid. Challenge: Aryl chlorides are significantly less reactive than bromides/iodides. The N1-Boc group is base-sensitive and can hydrolyze under harsh basic conditions (e.g., NaOH/reflux). Solution: Use a Buchwald Precatalyst (XPhos Pd G2) or Pd₂(dba)₃/SPhos system with a mild base (K₃PO₄) in a biphasic solvent system to preserve the Boc group while activating the chloride.

Materials
  • Substrate: tert-Butyl 4-chloro-1H-indazole-1-carboxylate (or C3-functionalized derivative)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv) (Solid, anhydrous preferred)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with substrate, boronic acid, K₃PO₄, and XPhos Pd G2. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours.

    • Optimization: If the substrate is stubborn, microwave irradiation at 100 °C for 1 hour is often effective.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride (M+H 253/255 pattern).

  • Workup: Dilute with water, extract with DCM (to avoid emulsions common with dioxane), dry over Na₂SO₄, and concentrate.

Reaction Mechanism Visualization

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Simplified catalytic cycle highlighting the Oxidative Addition step, which requires electron-rich ligands (XPhos) to activate the C-Cl bond.

Protocol 3: N1-Deprotection (Boc Removal)

Objective: Reveal the free NH for further elaboration or to establish the final tautomeric core. Method: Acidolysis.

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Volatiles are removed under reduced pressure.

    • Critical Step: The product will exist as a TFA salt. To obtain the free base, redissolve in EtOAc and wash with sat. NaHCO₃.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in C3-Magnesiation Moisture in THF or old TMP base.Titrate TMPMgCl[1]·LiCl before use. Ensure <50 ppm water in THF.
Boc Loss during Suzuki Base is too strong or Temp too high.Switch from K₂CO₃ to K₃PO₄ or KF. Lower temp to 70°C and extend time.
No Reaction (Suzuki) Oxidative addition failure (Ar-Cl inert).Switch ligand to SPhos or RuPhos . Increase catalyst loading to 5 mol%.
Regioselectivity Issues (Alkylation) N1 vs N2 selectivity after deprotection.N1-alkylation is thermodynamic; N2 is kinetic. Use Cs₂CO₃/DMF at 80°C for N1 preference.

References

  • Knochel, P., et al. (2011). Regioselective functionalization of the indazole scaffold using TMP-bases. Beilstein Journal of Organic Chemistry , 7, 1338–1347.

  • Buchwald, S. L., et al. (2010). Suzuki-Miyaura Cross-Coupling: The Development of Precatalysts. Chemical Science , 2, 27-50.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry , 54(8), 2529–2591.

  • Lovering, F., et al. (2016). Aryl Chloride Reactivity in Suzuki Couplings. Organic Letters , 18(2), 212-215.

  • Vertex Pharmaceuticals. (2000). Preparation of Indazole Derivatives as Kinase Inhibitors. US Patent 6,066,738 .

Sources

Technical Notes & Optimization

Troubleshooting

resolving N1 vs N2 regioselectivity in 4-chloroindazole Boc protection

The following technical guide is designed to address the specific regioselectivity challenges associated with the tert-butyloxycarbonyl (Boc) protection of 4-chloroindazole. Topic: Resolving N1 vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address the specific regioselectivity challenges associated with the tert-butyloxycarbonyl (Boc) protection of 4-chloroindazole.

Topic: Resolving N1 vs. N2 Regioselectivity in 4-Chloroindazole Ticket ID: IND-CL4-BOC-OPT Status: Open for Resolution[1]

Executive Summary: The 4-Chloro Challenge

Protecting 4-chloroindazole with a Boc group presents a classic case of Kinetic vs. Thermodynamic control , complicated by the electronic deactivation of the chlorine substituent.

  • The Goal: Selective formation of 1-Boc-4-chloroindazole (N1) .

  • The Problem: Users often observe mixtures of N1 and N2 isomers, or predominantly N2 (the kinetic product), due to improper base selection or reaction times.

  • The 4-Cl Factor: Unlike 7-chloroindazole, where steric hindrance at N1 forces protection to N2, the 4-chloro substituent exerts an electronic withdrawing effect (EWG) . This increases the acidity of the NH proton but decreases the nucleophilicity of the nitrogen, slowing the reaction and making it more susceptible to kinetic traps.

Mechanistic Insight: Why You Get Mixtures

To solve the problem, you must visualize the competition between the two nitrogen atoms.

The Pathway Diagram

The following diagram illustrates the energy landscape.[2][3][4] N2-attack is often faster (lower activation energy) due to the proximity of the lone pair in the deprotonated species, but the N1-product is thermodynamically stable because it preserves the benzenoid aromaticity of the fused ring.

Indazole_Boc_Selectivity Start 4-Chloroindazole (Starting Material) Intermediate Indazolyl Anion (Delocalized) Start->Intermediate Deprotonation (Base) Kinetic_TS TS-N2 (Lower Barrier, Faster) Intermediate->Kinetic_TS Thermo_TS TS-N1 (Higher Barrier, Slower) Intermediate->Thermo_TS Product_N2 2-Boc-4-chloroindazole (Kinetic Product) Quinonoid Character Kinetic_TS->Product_N2 Product_N1 1-Boc-4-chloroindazole (Thermodynamic Product) Benzenoid Character Thermo_TS->Product_N1 Product_N2->Product_N1 Thermal Rearrangement (Long reaction time / DMAP)

Figure 1: Reaction coordinate visualization showing the kinetic accessibility of N2 vs. the thermodynamic stability of N1.

Optimized Protocol (The "Gold Standard")

For 4-chloroindazole, avoid strong bases like NaH if you want high N1 selectivity, as the tight ion pairing can lock the N2 isomer. Instead, use a DMAP-catalyzed organic base method .

Why this works: DMAP acts as a nucleophilic catalyst. It reacts with Boc₂O to form a reactive N-Boc-pyridinium species. This "soft" electrophile facilitates the thermodynamic equilibration, allowing any formed N2-Boc to rearrange to the stable N1-Boc.

Materials
  • Substrate: 4-Chloro-1H-indazole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure
  • Dissolution: Dissolve 4-chloroindazole in ACN (0.2 M concentration).

  • Base Addition: Add TEA and DMAP at room temperature. Stir for 5 minutes.

  • Boc Addition: Add Boc₂O (dissolved in a minimal amount of solvent) dropwise over 10 minutes.

    • Note: Gas evolution (CO₂) may occur.

  • Reaction: Stir at Room Temperature for 12–16 hours .

    • Critical Checkpoint: Do not stop the reaction early (e.g., 2 hours), even if TLC shows consumption of starting material. The N2 isomer (kinetic) forms first and needs time to rearrange to N1.

  • Workup: Dilute with EtOAc, wash with 0.5 M citric acid (to remove DMAP/TEA), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). N1-Boc is usually less polar (higher Rf) than N2-Boc.

Troubleshooting Guide

If you are seeing unexpected results, consult the table below.

SymptomProbable CauseCorrective Action
High N2:N1 Ratio Kinetic Trap: Reaction stopped too early.Extend reaction time to 16–24h. Apply gentle heat (40°C) to overcome the rearrangement barrier.
High N2:N1 Ratio Wrong Base: Used NaH or LiHMDS at low temp.Switch to TEA/DMAP conditions. Strong metal bases often coordinate N2, stabilizing the kinetic product.
Low Conversion Electronic Deactivation: 4-Cl reduces nucleophilicity.Increase DMAP loading to 20 mol%. Ensure Boc₂O is fresh (it hydrolyzes to t-BuOH over time).
"Bis-Boc" Product Excess Reagent: Large excess of Boc₂O used.Reduce Boc₂O to 1.1 equiv. Bis-Boc (N1, N3 or N1, N2) is unstable and usually degrades back to mono-Boc upon silica exposure.
Product Hydrolysis Acid Sensitivity: N1-Boc indazoles are acid-labile.Avoid strong acid washes during workup. Use citric acid or phosphate buffer (pH 5-6) instead of HCl.

Comparative Data: Solvent & Base Effects

The following data summarizes typical regioselectivity outcomes for electron-deficient indazoles (like 4-chloroindazole).

ConditionsPrimary ControlTypical N1 : N2 RatioNotes
NaH / THF / 0°C Kinetic~ 1 : 1 to 1 : 2Metal cation often coordinates N2, favoring the wrong isomer.
NaH / DMF / RT Mixed~ 2 : 1Polar solvent aids equilibration, but still inconsistent.
TEA / DCM / No Catalyst Kinetic~ 1 : 1Very slow reaction; poor conversion without DMAP.
TEA / ACN / DMAP (10%) Thermodynamic > 10 : 1 Recommended. DMAP facilitates Boc transfer and rearrangement.

Frequently Asked Questions (FAQs)

Q1: Does the chlorine at position 4 sterically hinder the N1 position? A: No. This is a common misconception. The 4-position is adjacent to C3 and the bridgehead C3a. It is peri to C3. The position that sterically blocks N1 is Position 7 . Since you have a 4-chloro substituent, the N1 position is sterically accessible. The challenges you face are electronic (inductive withdrawal), not steric.

Q2: I isolated the N2 isomer. Can I convert it to N1? A: Yes. Dissolve the N2-isomer in ACN, add 10-20 mol% DMAP, and heat to 40-50°C. It should rearrange to the thermodynamically stable N1-isomer over several hours.

Q3: How do I distinguish N1-Boc from N2-Boc by NMR? A:

  • NOESY/ROESY: This is the definitive method.

    • N1-Boc: You will see a NOE correlation between the Boc tert-butyl protons and the proton at C7 .

    • N2-Boc: You will see a NOE correlation between the Boc tert-butyl protons and the proton at C3 .

  • Chemical Shift: The C3-H proton in N1-protected indazoles typically appears around 8.0–8.2 ppm. In N2-protected isomers, the C3-H is often shifted downfield (deshielded) to 8.4–8.6 ppm due to the adjacent Boc group.

Q4: Why not use NaH? I see it in many papers. A: NaH is excellent for alkylation (e.g., Methyl iodide, Benzyl bromide) because the irreversible formation of the C-N bond locks the product. However, for acylation (Boc), the bond is reversible. NaH creates a "naked" anion that attacks the electrophile rapidly at the site of highest electron density (often N2), and the sodium counter-ion can stabilize the N2-Boc species, preventing rearrangement.

References

  • Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry. (2024). Discusses the thermodynamic preference for N1 and solvent effects.

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. (2025). Provides protocols for NaH vs. organic base usage.

  • DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole. European Journal of Organic Chemistry. (2024). Establishes the efficacy of DMAP-type systems for high N1 selectivity.

  • Kinetic vs. Thermodynamic Control. Chemistry LibreTexts. (2024). Fundamental principles of competing reaction pathways applicable to heterocyclic tautomers.

Sources

Optimization

Technical Support Center: Regioselective Boc Protection of 4-Chloroindazole

The following technical guide addresses the regioselective synthesis and stabilization of 1-(tert-butoxycarbonyl)-4-chloroindazole (N1-Boc), focusing on preventing the formation of the kinetically favored N2-isomer and m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselective synthesis and stabilization of 1-(tert-butoxycarbonyl)-4-chloroindazole (N1-Boc), focusing on preventing the formation of the kinetically favored N2-isomer and mitigating migration/deprotection issues.

Topic: Preventing Boc Migration & Ensuring N1-Selectivity in 4-Chloroindazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current Standards)

Executive Summary: The "4-Chloro Effect"

Synthesizing 1-Boc-4-chloroindazole presents a unique challenge compared to unsubstituted indazoles. The chlorine atom at the C4 position exerts significant peri-steric hindrance on the N1 nitrogen.

  • Thermodynamics: While the N1-Boc isomer is generally the thermodynamic product (aromatic stability of the benzenoid ring), the C4-Cl steric clash destabilizes it, reducing the energy gap between the N1 and N2 isomers.

  • Kinetics: The steric bulk significantly retards nucleophilic attack by N1. Consequently, under kinetic conditions, the accessible N2 nitrogen reacts faster, leading to the formation of 2-Boc-4-chloroindazole .

  • Migration: The "migration" users often encounter is the equilibration (or lack thereof) between these two forms. Preventing "migration" typically means forcing the kinetic N2-intermediate to isomerize to the desired N1-product before isolation, or preventing the N1-group from falling off (deprotection) during workup.

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity & Isomer Mixtures

Q: I am observing a persistent mixture of N1-Boc and N2-Boc isomers (e.g., 60:40 ratio). How do I force the reaction to the N1 product?

A: You are likely operating under kinetic control. The 4-Cl substituent slows the N1-acylation, allowing N2-acylation to compete. To "prevent" the N2 isomer, you must facilitate thermodynamic equilibration .

  • The Fix (DMAP Catalyst): Add 4-Dimethylaminopyridine (DMAP) (10–20 mol%). DMAP acts as a nucleophilic catalyst that not only accelerates the reaction but, crucially, facilitates the trans-acylation of the unstable N2-Boc to the stable N1-Boc.

  • The Mechanism: The N2-Boc isomer is labile. In the presence of DMAP, the Boc group is transferred back to the DMAP (forming a Boc-pyridinium species) and then delivered to the thermodynamically preferred N1 position.

  • Protocol Adjustment: Switch from simple bases (e.g., NaH, K2CO3) to a DIPEA/DMAP/DCM system and allow the reaction to stir longer (12–24 h) to ensure equilibrium is reached.

Issue 2: Deprotection During Purification

Q: I isolated the N1-Boc product, but after silica column chromatography, the yield dropped and I see free indazole. Is the Boc group migrating?

A: This is likely acid-catalyzed deprotection , not migration. N1-Boc indazoles, especially with electron-withdrawing groups like 4-Cl, are sensitive to hydrolysis.

  • Root Cause: Silica gel is slightly acidic (pH 4–5). The 4-Cl group pulls electron density from the ring, making the N1-Boc bond slightly more labile than in unsubstituted indazoles.

  • The Fix:

    • Neutralize Silica: Pre-treat your silica gel column with 1–2% Triethylamine (Et3N) in the eluent.

    • Avoid Heating: Do not heat the rotovap water bath above 35°C.

    • Alternative: Use neutral alumina instead of silica, or purify via recrystallization (e.g., Hexanes/EtOAc) to avoid solid-support acidity entirely.

Issue 3: Downstream Instability (Lithiation)

Q: During subsequent C3-lithiation of 1-Boc-4-chloroindazole, the Boc group moves to the C3 position or N2. How do I prevent this?

A: This is the "Boc Dance" (anionic ortho-Fries rearrangement).

  • Mechanism: When you lithiate C3 (using LDA or LiTMP), the resulting C3-anion is in close proximity to the N1-Boc carbonyl. The anion can attack the carbonyl, transferring the Boc group to C3.

  • Prevention:

    • Temperature Control: Keep the lithiation strictly at -78°C . Migration rates increase significantly above -50°C.

    • Quench Speed: Minimize the time the lithiated species exists. Add your electrophile immediately after the deprotonation time (typically 15–30 mins).

    • Alternative Group: If the "dance" is unavoidable, switch protecting groups to THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) , which do not undergo this specific migration.

Experimental Protocols

Protocol A: Thermodynamic Synthesis of 1-Boc-4-Chloroindazole

Recommended for maximum N1 selectivity.

Reagents:

  • 4-Chloroindazole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)

  • Triethylamine (Et3N) or DIPEA (1.5 equiv)

  • DMAP (0.1 equiv / 10 mol%)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 4-chloroindazole in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add Et3N (or DIPEA) and DMAP. Stir for 5 minutes.

    • Note: The DMAP is critical for isomerizing any kinetically formed N2-Boc.

  • Boc Addition: Add Boc2O (dissolved in a small amount of DCM) dropwise at room temperature.

  • Equilibration: Stir at room temperature for 16–24 hours .

    • Checkpoint: Monitor by TLC.[1][2][3][4] If N2-Boc (usually lower Rf) is visible, continue stirring.

  • Workup: Wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.[2][3][4]

  • Purification: Flash chromatography on Et3N-neutralized silica (Hexane/EtOAc gradient).

Protocol B: Kinetic Trapping (Not Recommended unless N2 is desired)

Included for contrast.

  • Conditions: NaH (1.1 equiv), THF, 0°C, 1 hour.

  • Outcome: Likely yields a mixture enriched in N2-Boc due to the 4-Cl steric block at N1.

Data & Comparison

Table 1: Impact of Conditions on Regioselectivity
ConditionCatalystTempTimeMajor ProductMechanism
NaH / THF None0°C1 hMixture (N1/N2)Kinetic Control (N2 favored by sterics)
Et3N / DCM NoneRT4 hMixtureSlow conversion, incomplete equilibration
Et3N / DCM DMAP RT24 h N1-Boc (>95%) Thermodynamic Control (Equilibration)
LiHMDS / THF None-78°C30 minN2-Boc (High)Strict Kinetic Control

Visualizations

Diagram 1: The Equilibration Mechanism

This diagram illustrates how DMAP shuttles the Boc group from the kinetic N2 position to the thermodynamic N1 position, overcoming the 4-Cl steric barrier.

BocMigration Start 4-Chloroindazole (Tautomeric Mix) Kinetic N2-Boc Isomer (Kinetic Product) Less Stable Start->Kinetic Fast (No steric clash) Thermo N1-Boc Isomer (Thermodynamic Product) Target Start->Thermo Slow (4-Cl Steric Block) DMAP_Complex DMAP-Boc Intermediate Kinetic->DMAP_Complex + DMAP (Deprotection) DMAP_Complex->Thermo Equilibration (Time + DMAP)

Caption: DMAP facilitates the conversion of the kinetically formed N2-isomer (red) into the thermodynamically stable N1-isomer (green).

Diagram 2: Decision Workflow for Synthesis

Workflow Start Start: 4-Chloroindazole Protection Step1 Add Boc2O + Base (Et3N/DIPEA) Start->Step1 Check1 Add DMAP? Step1->Check1 PathNo No DMAP Check1->PathNo No PathYes Yes (10-20 mol%) Check1->PathYes Yes ResultNo Mixture of N1/N2 (Kinetic Trapping) PathNo->ResultNo Step2 Monitor Reaction Time PathYes->Step2 ResultYes Equilibration to N1 Final Isolate N1-Boc (Use Neutral Silica) ResultYes->Final TimeShort < 4 Hours Step2->TimeShort Too Short TimeLong 16-24 Hours Step2->TimeLong Optimal TimeShort->ResultNo TimeLong->ResultYes

Caption: Workflow to ensure N1-selectivity. Note that DMAP and extended reaction time are required to bypass the kinetic trap.

References

  • Regioselectivity in Indazole Alkylation : Beilstein J. Org. Chem.2024 , 20, 170–182.[5] (Discusses thermodynamic preference of 1H-indazole and steric effects).

  • DMAP-Catalyzed N1-Acylation : Eur. J. Org. Chem.2024 , 27, e202400123. (Describes the DMAPO/Boc2O system for selective N1-acylation).

  • Boc Deprotection on Silica : J. Org. Chem.1994 , 59, 3216–3218. (Details the lability of Boc groups on acidic silica gel).

  • Lithiation of N-Boc Indazoles : J. Org. Chem.2006 , 71, 2687–2689. (Mechanistic insight into the "Boc dance" and C3-lithiation).

Sources

Troubleshooting

stability of N-Boc indazole under basic Suzuki coupling conditions

Welcome to the technical support center for navigating the intricacies of Suzuki-Miyaura cross-coupling reactions involving N-Boc protected indazoles. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the intricacies of Suzuki-Miyaura cross-coupling reactions involving N-Boc protected indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-C bond-forming reaction while preserving the integrity of the N-Boc protecting group. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during the Suzuki coupling of N-Boc indazoles. Each problem is followed by a detailed analysis of potential causes and a set of actionable solutions.

Issue 1: My N-Boc indazole is deprotecting during the Suzuki coupling. How can I prevent this?

Root Cause Analysis:

The tert-butyloxycarbonyl (Boc) group is famously labile to acid but is generally considered stable under basic conditions.[1][2] However, its stability is not absolute. Deprotection under basic Suzuki conditions can occur through several pathways:

  • Elevated Temperatures: High reaction temperatures, especially in the presence of water, can lead to thermal decomposition or hydrolysis of the Boc group.[3] Microwave-assisted reactions, while often efficient, can significantly accelerate this deprotection.[4]

  • Strong Bases: While weaker inorganic bases like K₂CO₃ are often compatible, stronger bases such as alkoxides or hydroxides in high concentrations can promote Boc cleavage.

  • Substrate Electronics: The electronic nature of the indazole ring can influence the stability of the Boc group. Electron-withdrawing substituents (e.g., -NO₂) can increase the acidity of the indazole N-H proton upon deprotection, making the Boc group more susceptible to cleavage.[5] This is because the resulting indazolide anion is better stabilized.[5]

  • Protodeboronation of Boronic Acid: If the boronic acid is prone to decomposition (protodeboronation), it can release acidic byproducts that may catalyze Boc deprotection, although this is less common under basic conditions.

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cluster_conditions Reaction Conditions cluster_outcome Undesired Outcome High_Temp High Temperature / Microwave Boc_Deprotection N-Boc Deprotection High_Temp->Boc_Deprotection Accelerates hydrolysis Strong_Base Strong Base (e.g., NaOH, KOtBu) Strong_Base->Boc_Deprotection Promotes cleavage Substrate_EWG Electron-Withdrawing Groups on Indazole Substrate_EWG->Boc_Deprotection Stabilizes resulting anion

Caption: Factors contributing to undesired N-Boc deprotection.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Base: This is the most critical parameter.

    • Switch to a Milder Base: If you are using strong bases like NaOH, KOH, or Cs₂CO₃, consider switching to milder options. Potassium carbonate (K₂CO₃) is often an excellent choice for Suzuki couplings involving sensitive substrates.[6][7] Potassium phosphate (K₃PO₄) can also be effective.[4]

    • Use Anhydrous Conditions: If possible, use an anhydrous base and solvent system to minimize hydrolysis.

  • Lower the Reaction Temperature:

    • Avoid exceeding 80-90 °C if possible. Many Suzuki couplings can proceed efficiently at lower temperatures, especially with a highly active catalyst system.[8]

    • If using microwave irradiation, try reducing the target temperature and increasing the reaction time to find a balance that promotes coupling without causing deprotection.

  • Choose the Right Catalyst and Ligand:

    • A more active catalyst can allow for lower reaction temperatures and shorter reaction times.

    • Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often highly effective for heteroaromatic systems and can provide good yields under milder conditions.[6][7][9]

Recommended Protocol for Base and Temperature Screening:

ParameterCondition A (Harsh)Condition B (Standard)Condition C (Mild)
Base Cs₂CO₃ (3 equiv.)K₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)
Solvent Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene (anhydrous)
Temperature 110 °C90 °C80 °C
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(dppf)Cl₂ (3 mol%)

Start with "Condition B" and if deprotection is still observed, move to "Condition C". "Condition A" is more likely to cause deprotection and should be avoided for sensitive substrates.

Issue 2: I'm observing low yields and significant byproducts, but my N-Boc group is intact.

Root Cause Analysis:

Low yields with an intact Boc group point towards issues with the catalytic cycle of the Suzuki coupling itself.

  • Catalyst Inactivation: The palladium catalyst can be poisoned or form inactive palladium black.

  • Poor Ligand Choice: The ligand may not be suitable for the specific indazole substrate, leading to slow oxidative addition or reductive elimination.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and can be sluggish. This is often influenced by the choice of base and solvent.[10][11]

  • Homocoupling: The boronic acid can couple with itself (homocoupling) to form a biaryl byproduct.

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent, especially in the presence of water and at elevated temperatures.[7]

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Start Low Yield, Boc Intact Catalyst_Issue Catalyst Inactivation or Poor Choice? Start->Catalyst_Issue Base_Issue Base Ineffective for Transmetalation? Start->Base_Issue Boronic_Acid_Issue Boronic Acid Decomposition? Start->Boronic_Acid_Issue Solution1 Screen Catalysts (e.g., Pd(dppf)Cl₂, Buchwald ligands) Catalyst_Issue->Solution1 Solution Solution2 Try different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Base_Issue->Solution2 Solution Solution3 Use fresh boronic acid Increase stoichiometry (1.5 eq) Boronic_Acid_Issue->Solution3 Solution Desired_Product High Yield of Coupled Product Solution1->Desired_Product Solution2->Desired_Product Solution3->Desired_Product

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Troubleshooting Steps & Solutions:

  • Optimize the Catalyst System:

    • Screen Catalysts: If using a standard catalyst like Pd(PPh₃)₄, consider switching to one with more robust ligands. As mentioned, Pd(dppf)Cl₂ is an excellent starting point for heteroaromatic couplings.[12][13] For particularly challenging couplings, consider using more advanced Buchwald-type ligands and pre-catalysts.

    • Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed before heating to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.

  • Verify Boronic Acid Quality and Stoichiometry:

    • Use fresh, high-quality boronic acid. Boronic acids can degrade upon storage.

    • Consider using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any potential decomposition or homocoupling.

  • Solvent and Base Combination:

    • The combination of an aprotic solvent like dioxane or DME with an aqueous solution of a carbonate base is a very common and effective system for Suzuki couplings.[8][13] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[14]

    • Toluene with K₃PO₄ is another powerful combination, particularly for less reactive substrates.

Frequently Asked Questions (FAQs)

Q1: Is the N-Boc group on indazole generally stable to standard Suzuki conditions?

A: Generally, yes. The N-Boc group is considered robust enough for many standard Suzuki coupling protocols, particularly those that utilize mild bases like K₂CO₃ and moderate temperatures (80-100 °C).[6][7] However, its stability is not absolute and is highly dependent on the specific reaction conditions and the electronic properties of the indazole substrate.[4][15]

Q2: Which position of the indazole ring does the Boc group protect? N1 or N2?

A: The protection of indazole with di-tert-butyl dicarbonate ((Boc)₂O) typically results in the formation of the N1-protected isomer as the major product. This is due to thermodynamic and steric factors. However, a mixture of N1 and N2 isomers can be formed, so it is crucial to characterize your starting material properly before proceeding with the coupling reaction.

Q3: Can I perform a one-pot Suzuki coupling and deprotection?

A: Yes, this is a viable and efficient strategy. Some researchers have reported that under microwave heating conditions, the Suzuki coupling of an N-Boc-3-iodoindazole proceeds with concomitant deprotection to yield the desired 3-aryl-NH-indazole directly in high yield.[4] This approach can save a synthetic step. To favor this outcome, you would intentionally use conditions known to promote deprotection, such as higher temperatures or microwave irradiation.

Q4: What is a good starting point for a general Suzuki coupling protocol with a novel N-Boc bromo-indazole?

A: A reliable and widely successful starting point is the use of Pd(dppf)Cl₂ as the catalyst with K₂CO₃ as the base in a solvent system like DME and water.[6][7][16]

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cluster_reactants Reactants & Reagents cluster_procedure Procedure Substrate N-Boc-bromo-indazole (1.0 eq) Combine Combine solids in flask Substrate->Combine Boronic_Acid Arylboronic Acid (1.2 eq) Boronic_Acid->Combine Base K₂CO₃ (2-3 eq) Base->Combine Catalyst Pd(dppf)Cl₂ (3-5 mol%) Catalyst->Combine Solvent DME/Water (4:1) Evacuate Evacuate & backfill with N₂/Ar (3x) Combine->Evacuate Add_Solvents Add degassed solvents Evacuate->Add_Solvents Heat Heat to 80-90 °C Add_Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Purification Monitor->Workup Product Desired Coupled Product Workup->Product

Caption: Recommended starting experimental workflow.

Detailed Experimental Protocol: A General Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of an N-Boc protected bromo-indazole.

Materials:

  • N-Boc-bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add the N-Boc-bromo-indazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas. Evacuate and backfill the flask with the inert gas three times.

  • Prepare a 4:1 (v/v) mixture of DME and water. Degas this solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This guide provides a comprehensive framework for successfully performing Suzuki couplings on N-Boc protected indazoles. By understanding the interplay of reaction parameters and potential side reactions, you can effectively troubleshoot and optimize your synthesis for maximum yield and purity.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25038. Available at: [Link]

  • Ali, M. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(25), 17833-17852. Available at: [Link]

  • Ielo, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3504. Available at: [Link]

  • ResearchGate. (2025, August 7). Deprotection of a Primary Boc Group under Basic Conditions | Request PDF. Available at: [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038. Available at: [Link]

  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933. Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Available at: [Link]

  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Organic & Biomolecular Chemistry, 10(24), 4744-4747. Available at: [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8043-8049. Available at: [Link]

  • Engers, D. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(5), 849-851. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (2025, October 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Guillaumet, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2028. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]

  • Ali, M. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14, 17833. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 1-Boc-4-chloroindazole Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 1-Boc-4-chloroinda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 1-Boc-4-chloroindazole.

The functionalization of 4-chloroindazoles is notoriously difficult due to a competing dual-threat: the high thermodynamic stability of the C-Cl bond and the chemical lability of the 1-Boc protecting group. This guide synthesizes field-proven insights to help you diagnose failures, understand the underlying causality, and implement a self-validating protocol for high-yield conversions.

Diagnostic Data: Reactivity & Stability Metrics

Before troubleshooting, it is critical to understand the quantitative parameters governing this reaction system. The following table summarizes the key metrics that dictate catalyst and reagent selection:

ParameterValue / CharacteristicImplication for Cross-Coupling
C-Cl Bond Dissociation Energy ~330 kJ/molRequires highly active, electron-rich Pd catalysts (e.g., XPhos, SPhos) to force oxidative addition.
C-Br Bond Dissociation Energy ~280 kJ/molReadily undergoes oxidative addition with standard catalysts (e.g., Pd(PPh3)4).
1-Boc Stability (Basic Media) Labile at pH > 11 or T > 100 °CPrecludes the use of harsh bases (KOH, NaOtBu) or prolonged high-temperature/microwave heating.
Free NH-Indazole pKa ~14Deprotonated azole strongly coordinates to Pd(II), sequestering the metal and halting the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-chloroindazole failing to couple while the 4-bromo analog works perfectly?

Causality: The fundamental issue is the bond dissociation energy (BDE). The C-Cl bond in aryl chlorides has a BDE of approximately 330 kJ/mol, making it significantly stronger than a C-Br bond (~280 kJ/mol)[1]. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2, which work beautifully for bromides, lack the electron density required to insert into the strong C-Cl bond. Consequently, oxidative addition becomes a severe rate-limiting step, leading to stalled reactions[1]. Solution: You must switch to a catalyst system utilizing electron-rich, sterically bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while the steric bulk of the biaryl backbone promotes the subsequent reductive elimination.

Q2: I'm seeing complete consumption of starting material, but mass spec shows the deprotected NH-indazole instead of the coupled product. What happened?

Causality: You are likely using conditions that are too harsh—either a strong base (like NaOtBu, KOH, or Cs2CO3) or excessive temperatures (e.g., microwave irradiation >100 °C). The 1-Boc protecting group is highly susceptible to base-catalyzed hydrolysis, especially in the aqueous solvent mixtures required for Suzuki-Miyaura couplings[2]. Once the Boc group is cleaved, the cross-coupling reaction is outcompeted by side reactions or catalyst deactivation. Solution: Swap to a milder base. Tribasic potassium phosphate (K3PO4) is the gold standard for this substrate. It provides sufficient basicity to activate the boronic acid for transmetalation without rapidly hydrolyzing the Boc carbamate. Additionally, cap your reaction temperature at 60–80 °C.

Q3: How does the free NH-indazole cause low conversion if the Boc group falls off?

Causality: If the Boc group is lost, the resulting free NH-indazole becomes a potent catalyst poison. Nitrogen-rich heterocycles with acidic NH groups (pKa ~14) can deprotonate under basic reaction conditions and strongly coordinate to the palladium center[3]. This coordination forms highly stable, unreactive Pd(II)-azole dimers or off-cycle complexes, effectively sequestering the active catalyst and completely halting the catalytic cycle[3]. Solution: Maintaining the integrity of the Boc group is a strict mechanistic requirement to prevent catalyst deactivation.

MechanisticDivergence Start 1-Boc-4-chloroindazole + Pd(0) Catalyst + Base SubA Mild Base (e.g., K3PO4) Controlled Temp (60-80°C) Start->SubA SubB Harsh Base / High Temp (e.g., NaOtBu, >100°C) Start->SubB OxAdd Oxidative Addition (Rate-Limiting Step) SubA->OxAdd Intact Boc BocLoss Boc Deprotection (Base Hydrolysis) SubB->BocLoss Hydrolysis TransMet Transmetalation & Reductive Elimination OxAdd->TransMet Poison Catalyst Poisoning (Pd-NH-Indazole Dimer) BocLoss->Poison Free NH binds Pd(II) Product Desired Coupled Product (High Yield) TransMet->Product Fail Stalled Reaction (Low Conversion) Poison->Fail

Caption: Mechanistic divergence in 1-Boc-4-chloroindazole coupling based on base and temperature selection.

FAQ 4: What is the recommended step-by-step protocol to achieve high conversion?

To synthesize a robust, self-validating system, we must pair a highly active precatalyst (to allow lower temperatures) with a mild base (to protect the Boc group). The use of a Generation 3 (G3) Buchwald precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, bypassing the need for harsh initiation conditions.

Step-by-Step Methodology:

  • Reagent Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, combine 1-Boc-4-chloroindazole (1.0 equiv), the arylboronic acid (1.5 equiv), K3PO4 (2.0 equiv), and XPhos Pd G3 (2–5 mol%).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, v/v) to achieve a substrate concentration of ~0.2 M. Sparge the mixture with argon gas for 15 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately kill the catalyst. Water is essential to activate the boronic acid via the formation of a reactive boronate complex.

  • Heating & Monitoring: Seal the vial and heat to 60–80 °C for 5–8 hours. Monitor the reaction via LC-MS.

    • Causality Check: This temperature range provides enough thermal energy to drive the C-Cl oxidative addition while remaining safely below the threshold for rapid Boc hydrolysis.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure for subsequent column chromatography.

ExperimentalWorkflow Step1 1. Reagent Setup 1-Boc-4-Cl-indazole, Boronic Acid (1.5 eq) Step2 2. Catalyst & Base XPhos Pd G3 (2-5 mol%) K3PO4 (2.0 eq) Step1->Step2 Step3 3. Solvent & Degassing Dioxane/H2O (4:1) Sparge with Argon Step2->Step3 Step4 4. Heating 60-80°C for 5-8 h Monitor via LC-MS Step3->Step4 Step5 5. Workup Cool, Dilute with EtOAc, Aqueous Wash Step4->Step5

Caption: Step-by-step optimized experimental workflow for the Suzuki-Miyaura cross-coupling.

References
  • Salovich, J. M., et al. (2013). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters.[Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

purification methods for tert-Butyl 4-chloro-1H-indazole-1-carboxylate mixtures

Technical Support Center: Purification of tert-Butyl 4-chloro-1H-indazole-1-carboxylate Mixtures Troubleshooting Guide & FAQs for Regioisomer Separation and Isolation Overview Welcome to the Technical Support Center. As...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of tert-Butyl 4-chloro-1H-indazole-1-carboxylate Mixtures Troubleshooting Guide & FAQs for Regioisomer Separation and Isolation

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks during the synthesis and isolation of tert-butyl 4-chloro-1H-indazole-1-carboxylate (commonly known as 1-Boc-4-chloro-1H-indazole).

The Boc-protection of 4-chloro-1H-indazole inherently generates a complex mixture. Because the indazole ring exhibits annular tautomerism, reactions typically yield the thermodynamically favored N1-Boc isomer alongside the kinetically favored N2-Boc isomer[1]. Furthermore, the Boc group on the indazole nitrogen is highly acid-labile, leading to unwanted deprotection during standard purification workflows[2].

This guide provides a self-validating framework to troubleshoot co-elution, prevent degradation, and maximize the isolated yield of your target N1-Boc regioisomer.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Co-elution of N1 and N2 Regioisomers

  • Causality: The position of the Boc group on the N1 versus N2 nitrogens dictates the dipole moment of the protected species. The N1-Boc isomer typically exhibits a lower dipole moment compared to the N2-Boc isomer, making it less polar. However, if your chromatographic solvent system is too polar (e.g., >20% Ethyl Acetate), the retention factors (

    
    ) of both isomers compress, leading to co-elution[3].
    
  • Solution: Optimize for a highly non-polar, shallow gradient. Utilize a 0% to 5% Ethyl Acetate in Hexanes gradient. The N1-Boc isomer will elute first.

Issue 2: Product Degradation (Boc Deprotection) During Chromatography

  • Causality: Indazole-1-carboxylates are exquisitely sensitive to acidic conditions. Standard normal-phase silica gel contains mildly acidic silanol groups (pH ~4.5–5.5). Prolonged residence time on the column catalyzes the cleavage of the tert-butyl group, reverting your purified product back to the highly polar 4-chloro-1H-indazole starting material[2].

  • Solution: Neutralize the stationary phase. Pre-treat your silica gel by slurrying it in hexanes containing 1% Triethylamine (TEA). This caps the acidic silanols and preserves the integrity of the Boc group.

Issue 3: Low Yield of the Desired N1-Boc Isomer

  • Causality: If the reaction was performed under mild conditions (e.g., low temperature, weak base), the reaction pathway is kinetically controlled, trapping a large portion of the mass balance as the N2-Boc isomer[4].

  • Solution: Implement a thermodynamic equilibration step prior to purification. Heating the crude mixture with a catalytic amount of 4-Dimethylaminopyridine (DMAP) or a stronger base allows the kinetically formed N2-Boc to migrate to the thermodynamically stable N1-Boc position[1].

Part 2: Quantitative Data & Component Profiling

To successfully separate the mixture, you must understand the physicochemical profile of each component.

Table 1: Chromatographic Profile of Indazole Mixtures

ComponentRegioisomer TypeRelative PolarityTypical

(10% EtOAc/Hexane)
Stability on Standard Silica
1-Boc-4-chloro-1H-indazole N1 (Thermodynamic)Low~0.65Moderate (Prone to cleavage)
2-Boc-4-chloro-2H-indazole N2 (Kinetic)Medium~0.45Moderate (Prone to cleavage)
4-chloro-1H-indazole Unprotected (SM)High~0.15High (Stable)

Part 3: Mechanistic Workflow & Causality

The following diagram illustrates the reaction pathways governing the formation and degradation of Boc-protected indazoles. Understanding this network is critical for troubleshooting your purification strategy.

IndazoleBoc SM 4-chloro-1H-indazole (Starting Material) N2 2-Boc-4-chloro-2H-indazole (Kinetic Product: N2-Boc) SM->N2 Mild Base / Fast N1 1-Boc-4-chloro-1H-indazole (Thermodynamic Product: N1-Boc) SM->N1 Strong Base / Heat / Slow N2->N1 Thermodynamic Equilibration (Heat / DMAP) Silica Acidic Silica Gel (H+) Chromatography N2->Silica N1->Silica Silica->SM Unwanted Deprotection

Caption: Kinetic vs. Thermodynamic control in Boc-protection of indazoles and degradation.

Part 4: Step-by-Step Experimental Protocols

Protocol A: TEA-Neutralized Silica Gel Chromatography

This protocol is a self-validating system designed to prevent Boc-deprotection during isolation.

Step 1: Stationary Phase Preparation

  • Prepare a solvent mixture of 99% Hexanes and 1% Triethylamine (TEA) (v/v).

  • Slurry the silica gel (230-400 mesh) in the Hexane/TEA mixture. Stir gently to ensure all acidic silanol sites are neutralized.

  • Pack the column and flush with 2 column volumes (CV) of the Hexane/TEA mixture.

Step 2: Column Equilibration

  • Flush the column with 2 CV of 100% Hexanes to remove excess TEA, which could otherwise co-elute with your product and interfere with downstream assays or NMR characterization.

Step 3: Sample Loading & Elution

  • Dissolve the crude tert-butyl 4-chloro-1H-indazole-1-carboxylate mixture in a minimum volume of Dichloromethane (DCM) or Toluene. Do not use polar solvents like Methanol.

  • Load the sample onto the column.

  • Elute using a shallow gradient: 0% to 5% Ethyl Acetate in Hexanes.

  • Self-Validation Check: Monitor fractions via TLC. The N1-Boc isomer will elute first (

    
     ~0.65 in 10% EtOAc/Hexane).
    

Step 4: Concentration

  • Pool the fractions containing the pure N1-Boc isomer.

  • Concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C. Thermal stress in the presence of trace moisture or latent acidity will cause spontaneous deprotection.

Protocol B: Thermodynamic Isomerization (Pre-Purification)

Use this protocol if TLC indicates a high ratio of the unwanted N2-Boc isomer.

  • Dissolve the crude mixture in anhydrous Tetrahydrofuran (THF).

  • Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Heat the mixture to 60°C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check: Monitor by TLC. The spot corresponding to the N2-Boc isomer (

    
     ~0.45) should diminish, while the N1-Boc spot (
    
    
    
    ~0.65) intensifies, confirming successful thermodynamic equilibration[1].
  • Cool to room temperature, concentrate, and proceed to Protocol A.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why do I see a white precipitate forming in my purified N1-Boc fractions after rotary evaporation? A1: This is a classic symptom of thermal degradation. The white precipitate is the highly crystalline, unreacted 4-chloro-1H-indazole. This occurs when the rotary evaporator bath temperature exceeds 30°C, causing the acid-labile Boc group to cleave during solvent concentration. Always evaporate Boc-protected indazoles at ambient or slightly reduced temperatures.

Q2: Can I use reverse-phase (C18) chromatography to separate the N1 and N2 isomers? A2: Yes. Reverse-phase chromatography avoids the acidic silanol issue entirely. However, you must use neutral pH solvent systems (e.g., Water/Acetonitrile). Do not use standard 0.1% Trifluoroacetic Acid (TFA) modifiers, as this will instantly deprotect the indazole on the column[2].

Q3: How can I definitively distinguish the N1-Boc isomer from the N2-Boc isomer using NMR? A3: While 1H NMR will show a shift in the indazole C3-proton, the most definitive method is a 2D NOESY or ROESY experiment. In the N2-Boc isomer, you will observe a strong spatial correlation (cross-peak) between the tert-butyl protons of the Boc group and the C3-proton of the indazole ring. In the N1-Boc isomer, the tert-butyl protons will correlate with the C7-proton instead.

References

  • [5] Regioselectivity issues in the functionalization of indazoles. BenchChem. 5

  • [1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 1

  • [4] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. 4

  • [3] Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. Researcher.Life / Tetrahedron Letters. 3

  • [2] Characterization of Protease-Activated Receptor (PAR) ligands. ChemRxiv.2

Sources

Optimization

avoiding byproduct formation in 4-chloroindazole carboxylation

This Technical Support Guide is designed to address specific challenges in the carboxylation of 4-chloroindazole. It is structured to troubleshoot the likely causes of byproduct formation (specifically dehalogenation and...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed to address specific challenges in the carboxylation of 4-chloroindazole. It is structured to troubleshoot the likely causes of byproduct formation (specifically dehalogenation and dimerization) and provide validated alternative protocols.

Topic: Troubleshooting Byproduct Formation in 4-Chloroindazole Carboxylation Ticket ID: IND-4CL-COOH-001 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hetaryne" Trap

If you are attempting to carboxylate 4-chloroindazole using direct lithiation (e.g., n-BuLi/CO₂), you are likely encountering dimerization, tars, or dechlorinated products .

The Root Cause: The 4-chloro substituent is adjacent (ortho) to the C3 position. When you generate a lithio-species at C3 (C3-Li), it undergoes rapid


-elimination of LiCl  to form 3,4-didehydroindazole  (a reactive hetaryne). This intermediate is highly unstable and reacts uncontrollably to form dimers, polymers, or scavenges protons (leading to dechlorination).

Direct lithiation of 4-chloroindazole with n-BuLi is mechanistically flawed. You must switch to Palladium-Catalyzed Carbonylation or Magnesium-Halogen Exchange .

Part 1: Diagnostic Troubleshooting

Identify your specific failure mode based on the byproducts observed.

Symptom / ObservationLikely Chemical CauseCorrective Action
Mass Spectrum: [M-H] = 152 (Loss of Cl, gain of H)Lithium-Halogen Exchange (Dechlorination) . n-BuLi attacked the C4-Cl instead of C3-H, or the hetaryne abstracted a proton.Stop using n-BuLi. Switch to LDA (less nucleophilic) or use the Mg-exchange protocol (Protocol B).
Mass Spectrum: High MW dimers (e.g., ~300+)Hetaryne Formation . The C3-Li species eliminated LiCl to form a benzyne-like intermediate, which then dimerized.Lower Temperature is not enough. You must change the metal. Use iPrMgCl (Grignard) instead of Li.
Low Yield / Recovery of Starting Material N-Deprotonation . If N1 is unprotected, 1 eq. of base is wasted on the N-H. The dianion (N-Li, C3-Li) is extremely insoluble.Protect N1 first. Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) groups.
Regioisomers (N-COOH) N-Carboxylation . CO₂ reacted with the N-anion instead of the C-anion.Protect N1 with a non-labile group (e.g., THP) before attempting C3 functionalization.

Part 2: The Failure Mechanism (Visualization)

The following diagram illustrates why direct lithiation fails compared to the recommended Magnesium exchange route.

G Start 4-Chloro-1H-indazole (N-Protected) Li_Route Direct Lithiation (n-BuLi, -78°C) Start->Li_Route High Risk Mg_Route Iodination then Mg-Exchange (iPrMgCl) Start->Mg_Route Recommended Intermediate_Li 3-Lithio-4-chloroindazole (Unstable) Li_Route->Intermediate_Li Hetaryne 3,4-Didehydroindazole (Hetaryne) Intermediate_Li->Hetaryne -LiCl (Fast) Byproducts Tars, Dimers, Dechlorinated Species Hetaryne->Byproducts Intermediate_Mg 3-Magnesio-4-chloroindazole (Stable at -20°C) Mg_Route->Intermediate_Mg Product 4-Chloroindazole-3-carboxylic acid Intermediate_Mg->Product +CO2

Caption: Figure 1. Mechanistic divergence between Lithium (failure) and Magnesium (success) pathways. The elimination of LiCl is suppressed by the stronger C-Mg bond character.

Part 3: Recommended Protocols

Protocol A: Palladium-Catalyzed Carbonylation (Gold Standard)

Best for: Large scale, high purity, avoiding cryogenic conditions. This method avoids the generation of sensitive metallated species entirely by using a transition metal catalyst to insert CO.

Prerequisites:

  • Substrate: 3-iodo-4-chloro-1H-indazole (Protected). Note: Iodinate 4-chloroindazole using NIS/DMF first.

  • Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).

Step-by-Step:

  • Dissolution: In a pressure vessel, dissolve N-protected 3-iodo-4-chloroindazole (1.0 eq) in MeOH/DMF (1:1) .

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) , dppf (10 mol%) , and Triethylamine (2.0 eq) .

  • Carbonylation: Purge the vessel with CO gas (3 times). Pressurize to 5 bar (approx 70 psi) with CO.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Vent CO carefully. Filter through Celite to remove Pd black. Concentrate.

  • Hydrolysis (Optional): If the free acid is required, treat the resulting methyl ester with LiOH in THF/H₂O.

Why this works: The Pd inserts into the C-I bond (weakest bond) selectively. The C-Cl bond is too strong for Pd(OAc)₂/dppf to activate under these conditions, preserving the chlorine atom.

Protocol B: Magnesium-Halogen Exchange (Silver Standard)

Best for: Labs without high-pressure CO equipment. Magnesium carbanions are less basic and more covalent than lithium carbanions, preventing the elimination of the adjacent chlorine.

Step-by-Step:

  • Preparation: Start with N-protected 3-iodo-4-chloroindazole . Dissolve in anhydrous THF. Cool to -20°C .

  • Exchange: Add iPrMgCl·LiCl (Turbo Grignard) (1.1 eq) dropwise. Stir for 1 hour at -20°C.

    • Checkpoint: The Iodine-Magnesium exchange is fast; Chlorine-Magnesium exchange is slow at this temperature.

  • Quench: Bubble dry CO₂ gas (from a balloon or lecture bottle, passed through a drying tube) into the solution for 30 minutes.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The product will be the carboxylic acid (or carboxylate salt).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use LDA instead of n-BuLi to avoid the exchange? A: While LDA is a non-nucleophilic base and reduces the risk of direct attack on the Cl, the resulting 3-lithio species is still prone to elimination (benzyne formation) because the Li atom is small and the C-Li bond is highly ionic. The Magnesium route (Protocol B) is significantly safer because the C-Mg bond has more covalent character, stabilizing the adjacent chlorine.

Q: Which protecting group (PG) should I use for N1? A:

  • THP (Tetrahydropyranyl): Excellent. Stable to base/Grignard, removed easily with acid.

  • SEM (Trimethylsilylethoxymethyl): Excellent. Removed with TBAF or acid.

  • Boc (tert-Butyloxycarbonyl): Avoid. Boc is electrophilic; strong nucleophiles (like the C3-anion) can attack the Boc carbonyl, leading to migration or byproduct formation ("Fries-like" rearrangement).

Q: I see a product with Mass M+14. What is it? A: This is likely the methylated product (if using MeI quench) or a carbene insertion artifact. If you are using CO₂, M+14 is unusual unless you are forming an ester in situ. Ensure your CO₂ source is pure and your solvent (THF) is dry.

Q: Why do I need to iodinate first? Can't I exchange the Cl? A: No. The C-Cl bond is too strong for selective exchange with iPrMgCl at temperatures that preserve the ring stability. Iodination at C3 is very easy (NIS, 95% yield) and provides a "weak link" for the metal to attack selectively, leaving the C4-Cl intact.

References

  • General Indazole Synthesis & Reactivity

    • Synthesis of 1H-indazole-3-carboxylic acid derivatives. (Standard methods often fail for 4-chloro due to steric/electronic issues).
    • Source:

  • Palladium-Catalyzed Carbonylation

    • Munday, R. H., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates."[2] J. Am. Chem. Soc., 2008.[2][3] (Demonstrates selectivity of Pd for specific leaving groups).

    • Source: [2]

  • Hetaryne Formation (The Danger Zone)

    • Rees, C. W., et al. "Hetaryne intermediates." J. Chem. Soc., Perkin Trans. 1, 1988.
    • Source:

  • Magnesium-Halogen Exchange (Turbo Grignard)

    • Knochel, P., et al. "Functionalization of Heterocycles via Mg- and Zn-Organometallic Intermediates." (Protocol for selective I-Mg exchange in the presence of Cl).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Boc-4-chloroindazole

This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for 1-Boc-4-chloroindazole, a key building block in contemporary drug discovery and medicinal chemistry. In the absence of a pu...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for 1-Boc-4-chloroindazole, a key building block in contemporary drug discovery and medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust, predictive analysis grounded in the fundamental principles of NMR spectroscopy and a comparative study of structurally related analogues. This document is intended for researchers, scientists, and drug development professionals who rely on spectral data for the unambiguous structural elucidation and characterization of novel chemical entities.

Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. For complex heterocyclic systems such as substituted indazoles, ¹³C NMR is particularly powerful. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the precise chemical shift (δ) of that signal is exquisitely sensitive to the local electronic environment. Therefore, the introduction of substituents, such as a chloro group and a tert-butoxycarbonyl (Boc) protecting group, induces predictable changes in the chemical shifts of the parent indazole core. By systematically analyzing these substituent-induced shifts, we can confidently predict the ¹³C NMR spectrum of 1-Boc-4-chloroindazole and provide a framework for the interpretation of experimentally acquired data.

Comparative Analysis of ¹³C NMR Chemical Shifts

To understand the ¹³C NMR spectrum of 1-Boc-4-chloroindazole, we will conduct a comparative analysis starting with the parent indazole molecule and sequentially introducing the chloro and Boc substituents.

Indazole: The Parent Heterocycle

The ¹³C NMR spectrum of indazole serves as our foundational dataset. The chemical shifts for the seven carbon atoms of the indazole ring have been well-documented in the literature[1][2].

The Influence of the 4-Chloro Substituent: An Inductive and Mesomeric Tug-of-War

The introduction of a chlorine atom at the C4 position of the indazole ring is expected to cause significant changes in the chemical shifts of the surrounding carbon atoms. This is due to a combination of two primary electronic effects:

  • Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density through the sigma bond network. This deshielding effect generally causes a downfield shift (to higher ppm values) for the carbon atom to which it is directly attached (the ipso-carbon, C4) and, to a lesser extent, for adjacent carbons.

  • Mesomeric Effect (+M): Chlorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This electron-donating effect increases electron density, particularly at the ortho and para positions, leading to an upfield shift (to lower ppm values).

In the case of chlorobenzene, the ipso-carbon experiences a significant downfield shift, while the ortho and para carbons show a slight upfield shift, and the meta carbon is minimally affected[3]. A similar pattern is anticipated for 4-chloroindazole.

The Impact of the 1-Boc Protecting Group: Shielding and Deshielding in Proximity

The tert-butoxycarbonyl (Boc) group is a common nitrogen-protecting group in organic synthesis. Its effect on the ¹³C NMR spectrum is primarily localized to the heterocyclic ring and the Boc group itself. The carbonyl group of the Boc moiety is electron-withdrawing, which will deshield the adjacent carbons. The bulky tert-butyl group will have its own characteristic signals in the upfield region of the spectrum. Studies on N-Boc protected amino acids and other heterocycles show characteristic shifts for the Boc carbonyl and quaternary and methyl carbons[4].

Predicted ¹³C NMR Chemical Shifts for 1-Boc-4-chloroindazole

Based on the analysis of substituent effects, we can predict the approximate ¹³C NMR chemical shifts for 1-Boc-4-chloroindazole. The following table provides a comparison of the experimental data for indazole and the predicted values for its substituted derivatives, leading to the final predicted spectrum for the target molecule.

Carbon AtomIndazole (Experimental, δ ppm)[2]4-Chloroindazole (Predicted, δ ppm)1-Boc-indazole (Predicted, δ ppm)1-Boc-4-chloroindazole (Predicted, δ ppm)
C3~134~133~140~139
C3a~121~122~120~121
C4~120~130~121~131
C5~120~119~123~122
C6~126~127~128~129
C7~110~111~115~116
C7a~140~139~138~137
C=O (Boc)--~150~150
C(CH₃)₃ (Boc)--~83~83
C(CH₃)₃ (Boc)--~28~28

Note: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers seeking to acquire experimental data for 1-Boc-4-chloroindazole, the following is a generalized protocol for obtaining a high-quality ¹³C NMR spectrum.

Sample Preparation
  • Sample Quantity: Weigh approximately 20-50 mg of 1-Boc-4-chloroindazole.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent.

Instrument Parameters (for a 400 MHz Spectrometer)
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay can provide more quantitative data but will increase the experiment time.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Visualizing Substituent Effects on Chemical Shifts

The following diagram illustrates the interplay of inductive and mesomeric effects of the chloro substituent on the aromatic ring, leading to the observed changes in ¹³C NMR chemical shifts.

Substituent_Effects cluster_Inductive Inductive Effect (-I) cluster_Mesomeric Mesomeric Effect (+M) cluster_Shifts Resultant ¹³C Chemical Shifts Inductive Chlorine's Electronegativity Withdrawal Electron Density Withdrawal (σ-bond) Inductive->Withdrawal causes Ipso Ipso-Carbon (C4) Downfield Shift Withdrawal->Ipso Meta Meta-Carbons Minimal Shift Withdrawal->Meta Mesomeric Chlorine's Lone Pairs Donation Electron Density Donation (π-system) Mesomeric->Donation enables Ortho_Para Ortho/Para-Carbons Upfield Shift Donation->Ortho_Para

Sources

Comparative

comparing reactivity of 1-Boc-4-chloroindazole vs 1-Boc-4-bromoindazole

Executive Summary: The Strategic Trade-Off In the synthesis of functionalized indazoles—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Linifanib)—the choice between 1-Boc-4-chloroindazole (Cl-Ind) and 1-Boc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Trade-Off

In the synthesis of functionalized indazoles—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Linifanib)—the choice between 1-Boc-4-chloroindazole (Cl-Ind) and 1-Boc-4-bromoindazole (Br-Ind) is rarely arbitrary. It represents a calculated trade-off between reactivity and atom economy/cost .

  • 1-Boc-4-bromoindazole is the "High-Performance" candidate. It undergoes rapid oxidative addition with standard Pd-catalysts, enabling milder conditions and broader substrate scope. It is the preferred choice for late-stage functionalization or when coupling with sterically hindered partners.

  • 1-Boc-4-chloroindazole is the "Scalable" candidate. While it possesses a higher activation barrier requiring electron-rich ligands (e.g., Buchwald biaryl phosphines), it offers superior stability during lithiation sequences and lower raw material costs, making it ideal for early-stage process chemistry.

Mechanistic Foundations

The divergence in performance stems fundamentally from the Carbon-Halogen bond properties at the C4 position.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) in most Pd-catalyzed cross-couplings of these substrates is the oxidative addition of the C-X bond to the Pd(0) species.

  • C(sp²)-Br BDE: ~81 kcal/mol. The bond is weaker and longer, facilitating rapid insertion of Pd(0).

  • C(sp²)-Cl BDE: ~96 kcal/mol. The bond is stronger. Standard catalysts (e.g., Pd(PPh₃)₄) often fail to insert, requiring bulky, electron-rich ligands (e.g., XPhos, SPhos) to increase the electron density on the metal center.

Electronic Influence of the N1-Boc Group

The tert-butyloxycarbonyl (Boc) group at N1 is electron-withdrawing.

  • Effect on C4: It decreases electron density in the benzene ring (C4-C7).

  • Consequence: This electronic deficiency actually helps the oxidative addition of the Chloride compared to a neutral phenyl chloride, but it also makes the ring more susceptible to nucleophilic aromatic substitution (

    
    ) side reactions if strong nucleophiles are present.
    
Visualization: Catalytic Energy Landscape

The following diagram illustrates the kinetic barrier difference in the catalytic cycle.

CatalyticCycle cluster_OA Oxidative Addition (RDS) Pd0 Pd(0)L2 (Active Catalyst) Complex_Br Pd(II)-Br Complex (Fast Formation) Pd0->Complex_Br Low Ea (Br) Complex_Cl Pd(II)-Cl Complex (High Barrier / Slow) Pd0->Complex_Cl High Ea (Cl) Requires e- rich Ligand TransMet Transmetallation (Boronic Acid/Amine) Complex_Br->TransMet Complex_Cl->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Comparative catalytic cycle. The oxidative addition (Green path) is facile for the Bromide, while the Chloride (Red path) faces a high kinetic barrier requiring specialized ligands.

Comparative Performance Analysis

Suzuki-Miyaura Coupling

Scenario: Coupling with Phenylboronic acid.[1][2]

Feature1-Boc-4-bromoindazole1-Boc-4-chloroindazole
Catalyst System Standard: Pd(dppf)Cl₂, Pd(PPh₃)₄Advanced: Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr
Temperature 60–80 °C80–110 °C (Reflux often required)
Base Compatibility Mild (Na₂CO₃, K₃PO₄)Stronger/Higher Conc. (K₂CO₃, Cs₂CO₃)
Typical Yield 85–95%60–85%
Reaction Time 2–6 Hours12–24 Hours

Insight: For the bromide, the reaction is often complete before thermal deprotection of the Boc group becomes a risk. For the chloride, the prolonged heating required can lead to thermal Boc-cleavage (generating the NH-indazole), which poisons the catalyst.

Buchwald-Hartwig Amination

Scenario: Coupling with Morpholine (Secondary Amine).

Feature1-Boc-4-bromoindazole1-Boc-4-chloroindazole
Preferred Ligand BINAP, XantphosBrettPhos, RuPhos
Base Sensitivity Cs₂CO₃ (Preferred to save Boc)NaOtBu (Often needed for reactivity)
Risk Factor LowHigh (Boc cleavage by alkoxide base)

Insight: The chloride substrate often requires strong alkoxide bases (NaOtBu) to facilitate the turnover. However, alkoxides can attack the Boc carbonyl. The bromide allows the use of weaker bases (Cs₂CO₃) which preserves the N-protecting group.

Lithiation & Metal-Halogen Exchange

This is the one area where the Chloride often wins regarding selectivity.

  • Bromide: Treatment with n-BuLi or t-BuLi results in rapid Lithium-Halogen Exchange at C4. This is useful if you want to functionalize C4 with an electrophile (e.g., DMF to form the aldehyde).

  • Chloride: The C-Cl bond is stable to n-BuLi at -78°C. This allows for Directed Ortho Lithiation (DoL) at the C3 position (using the N-Boc as a directing group) without disturbing the C4-Cl bond.

    • Result: You can functionalize C3 first, keeping the C4-Cl handle for a subsequent cross-coupling step.

Decision Matrix

Use this workflow to select the appropriate starting material for your campaign.

DecisionMatrix Start Start: Select Substrate Q1 Is the target C4-functionalization via Cross-Coupling? Start->Q1 Q2 Is the coupling partner sterically hindered or deactivated? Q1->Q2 Yes Res_Cl1 USE CHLORIDE (Orthogonal Stability) Q1->Res_Cl1 No (Target is C3) Res_Br1 USE BROMIDE (Higher Reactivity Required) Q2->Res_Br1 Yes Q3 Do you need to functionalize C3 first (via Lithiation)? Q2->Q3 No (Standard Coupling) Q3->Res_Cl1 Yes Res_Br2 USE BROMIDE (Standard Choice) Q3->Res_Br2 No

Caption: Strategic decision tree for selecting 4-haloindazole substrates.

Experimental Protocols

Protocol A: Suzuki Coupling of 1-Boc-4-bromoindazole (High Fidelity)

Target: Rapid synthesis, mild conditions to preserve Boc.

  • Reagents:

    • 1-Boc-4-bromoindazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3 mol%)

    • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Dioxane and aqueous K₂CO₃ via syringe.

    • Heat to 80 °C for 2–4 hours. Monitor by LCMS.

    • Note: Do not exceed 90 °C to prevent thermal Boc deprotection.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: Suzuki Coupling of 1-Boc-4-chloroindazole (Challenging Substrate)

Target: Activation of the inert C-Cl bond.

  • Reagents:

    • 1-Boc-4-chloroindazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pre-Catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: SPhos or XPhos (4 mol%) — Critical for C-Cl activation.

    • Base: K₃PO₄ (2.0 equiv, solid, anhydrous)

    • Solvent: Toluene/Water (10:1 ratio) or pure Toluene.

  • Procedure:

    • Pre-complex the Pd(OAc)₂ and Ligand in the solvent at RT for 10 mins (solution turns yellow/orange).

    • Add the chloride, boronic acid, and base.

    • Heat to 100–105 °C (vigorous reflux) for 12–18 hours.

  • Troubleshooting: If Boc cleavage is observed (appearance of NH-indazole peak in LCMS), switch base to anhydrous Cs₂CO₃ and use strictly anhydrous 1,4-Dioxane.

References

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Vertex AI Search / PMC. (General reactivity of N-Boc heterocycles).[3] 3

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (Specific protocol for 5-bromoindazole N-Boc coupling, adaptable to 4-position). 4

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. (Demonstrates C4-Cl activation challenges in nitrogen heterocycles). 5

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Ligand selection for Buchwald-Hartwig of heteroaryl halides). 6

  • A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene. BenchChem. (Foundational comparison of Halo-arene reactivity). 7[8]

Sources

Validation

mass spectrometry fragmentation pattern of tert-Butyl 4-chloro-1H-indazole-1-carboxylate

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-Butyl 4-chloro-1H-indazole-1-carboxylate This guide provides a detailed analysis of the expected , a key intermediate in pharmaceutical research and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-Butyl 4-chloro-1H-indazole-1-carboxylate

This guide provides a detailed analysis of the expected , a key intermediate in pharmaceutical research and drug development. Understanding its fragmentation behavior is critical for reaction monitoring, purity assessment, and structural confirmation. This document synthesizes fundamental mass spectrometry principles with data from analogous structures to build a predictive model for its behavior under common ionization techniques, primarily Electron Ionization (EI).

Introduction: The Structural Imperative

Tert-Butyl 4-chloro-1H-indazole-1-carboxylate (MW: ~252.7 g/mol ) is comprised of three key structural features that dictate its fragmentation: a labile tert-butoxycarbonyl (Boc) protecting group, a stable chlorinated indazole core, and the linkages connecting them. The high-energy nature of Electron Ionization (EI) provides sufficient internal energy to the molecular ion, inducing a cascade of predictable fragmentation events that serve as a structural fingerprint. In contrast, softer ionization methods like Electrospray Ionization (ESI) are expected to yield simpler spectra, often dominated by the protonated molecular ion. This guide will focus on the detailed fragmentation map provided by EI-MS and compare it with the expected outcome from ESI-MS.

Predicted Mass Spectrum: Key Fragments and Pathways

The fragmentation of the target molecule is governed by the relative stability of the resulting ions and neutral losses. The process typically initiates at the most labile site, the Boc group, followed by the disassembly of the more robust heterocyclic core.

The Signature of the Boc Group: Initial Fragmentation Steps

The N-Boc group is notoriously fragile under EI conditions and its fragmentation provides the most prominent and diagnostic peaks in the initial phase of analysis.

  • Formation of the tert-Butyl Cation: The most straightforward fragmentation is the homolytic cleavage of the C-O bond to generate the highly stable tert-butyl carbocation (m/z 57 ). This peak is often one of the most intense in the spectrum for Boc-protected compounds due to the stability of the tertiary carbocation.[1]

  • Loss of Isobutylene (McLafferty-type Rearrangement): A characteristic and major fragmentation pathway for Boc-carbamates involves the elimination of a neutral isobutylene molecule (C₄H₈, 56 Da) through a six-membered transition state, which can be likened to a McLafferty rearrangement.[2] This results in a fragment ion at m/z 196 , corresponding to the 4-chloro-1H-indazole-1-carbamic acid radical cation.

  • Sequential Loss of CO₂: Following the loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses a molecule of carbon dioxide (CO₂, 44 Da). This sequential loss (M - 56 - 44) leads to the formation of the 4-chloro-1H-indazole radical cation at m/z 152 .

Fragmentation of the 4-Chloro-1H-Indazole Core

Once the Boc group is removed, the fragment ion at m/z 152, representing the core heterocyclic structure, undergoes further fragmentation. The presence of the chlorine atom is a key diagnostic feature, producing a characteristic isotopic pattern.

  • Isotopic Signature of Chlorine: The molecular ion and any chlorine-containing fragments will exhibit a distinctive M+ and M+2 peak pattern with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a critical validation point in identifying chlorinated compounds.

  • Loss of HCN: Aromatic nitrogen heterocycles commonly fragment via the loss of hydrogen cyanide (HCN, 27 Da). The cleavage of the pyrazole ring within the indazole core can lead to the expulsion of HCN, resulting in a fragment ion at m/z 125 .

  • Loss of Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (Cl•, 35 Da), leading to a fragment at m/z 117 .

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways for tert-Butyl 4-chloro-1H-indazole-1-carboxylate under Electron Ionization.

Fragmentation_Pathway cluster_boc Boc Group Fragmentation cluster_core Indazole Core Fragmentation M Molecular Ion C12H13ClN2O2 m/z 252/254 frag_57 tert-Butyl Cation C4H9+ m/z 57 M->frag_57 - C8H4ClN2O2• frag_196 [M-C4H8]+ C8H5ClN2O2 m/z 196/198 M->frag_196 - C4H8 (Isobutylene) frag_152 [M-C4H8-CO2]+ C7H5ClN2 m/z 152/154 frag_196->frag_152 - CO2 frag_125 [C6H4Cl]+ m/z 125/127 frag_152->frag_125 - HCN frag_117 [C7H5N2]+ m/z 117 frag_152->frag_117 - Cl•

Caption: Predicted EI-MS fragmentation pathway of tert-Butyl 4-chloro-1H-indazole-1-carboxylate.

Comparison with Electrospray Ionization (ESI-MS)

While EI-MS provides rich structural detail through extensive fragmentation, it can sometimes lead to the absence of a discernible molecular ion peak.[1] A comparative analysis using a softer ionization technique like ESI is therefore highly valuable.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Primary Ion Molecular Ion (M⁺•) at m/z 252.Protonated Molecule ([M+H]⁺) at m/z 253.
Molecular Ion Intensity Low to absent.High, often the base peak.
Key Fragments m/z 57 (t-butyl), m/z 196 (M-isobutylene), m/z 152 (indazole core).m/z 197 ([M+H-C₄H₈]⁺), m/z 153 ([M+H-C₅H₈O₂]⁺).
Fragmentation Extent Extensive, providing detailed structural fingerprinting.Minimal, primarily showing loss of the Boc group.
Primary Application Structural elucidation and library matching.Molecular weight confirmation and LC-MS quantification.

The fragmentation of protonated tert-butylcarbamates in ESI-MS is also well-documented, typically proceeding through the loss of isobutylene and CO₂.[3] This complementary data strengthens the confidence in structural assignments.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a representative workflow for analyzing the target compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To obtain a reproducible EI mass spectrum for structural confirmation.

Instrumentation: Standard GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher) with a 70 eV EI source.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for injection.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Analyze the spectrum for the molecular ion (m/z 252/254) and the key fragment ions predicted in the table below.

Summary of Predicted Fragmentation Data

Predicted m/zIsotopic Peak (m/z)Proposed FormulaNeutral LossStructural Identity
252254C₁₂H₁₃³⁵ClN₂O₂⁺•-Molecular Ion (M⁺•)
196198C₈H₅³⁵ClN₂O₂⁺•C₄H₈M - Isobutylene
152154C₇H₅³⁵ClN₂⁺•C₅H₈O₂M - Isobutylene - CO₂
125127C₆H₄³⁵ClN⁺•C₆H₉NO₂Fragment of Indazole Core
117-C₇H₅N₂⁺C₅H₈ClNO₂Indazole Core - Cl
57-C₄H₉⁺C₈H₄ClN₂O₂•tert-Butyl Cation

Conclusion

The mass spectrometric fragmentation of tert-Butyl 4-chloro-1H-indazole-1-carboxylate is highly predictable and driven by the distinct chemical properties of its functional groups. Under Electron Ionization, the spectrum is expected to be dominated by fragments arising from the facile loss and decomposition of the Boc group, notably the tert-butyl cation at m/z 57 and the indazole core ion at m/z 152 following the sequential loss of isobutylene and carbon dioxide. The presence of a chlorine atom provides a crucial isotopic signature for all chlorine-containing fragments. This detailed fragmentation map, when used in conjunction with data from softer ionization techniques like ESI, provides researchers with a robust and reliable method for the structural confirmation of this important synthetic intermediate.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry, 37, 100557.
  • University of Arizona. Interpretation of mass spectra.
  • Zhang, K., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available at: [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. PubChem. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Splendore, M., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Center for Biotechnology Information. Available at: [Link]

  • Wójtowicz, P., et al. (2022). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • Kuck, D., et al. (2003). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • Kertész, S., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. tert-Butyl imidazole-1-carboxylate. PubChem. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Available at: [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKAT USA. Available at: [Link]

  • MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from. Available at: [Link]

  • ARKAT USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. Available at: [Link]

Sources

Comparative

stability comparison of Boc vs THP protected 4-chloroindazole

Executive Summary: The "Bottom Line" for Decision Makers In the development of 4-chloroindazole scaffolds—critical for estrogen receptor ligands and kinase inhibitors—the choice between tert-butyloxycarbonyl (Boc) and te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line" for Decision Makers

In the development of 4-chloroindazole scaffolds—critical for estrogen receptor ligands and kinase inhibitors—the choice between tert-butyloxycarbonyl (Boc) and tetrahydropyranyl (THP) protection is rarely a matter of preference; it is a strategic decision dictated by your downstream chemistry.

  • Choose N1-Boc if your priority is crystallinity, purification ease, and long-term storage . It is the superior choice for GMP intermediates but fails under strong nucleophilic conditions (e.g., organolithiums).

  • Choose N1-THP if your workflow involves C3-lithiation or strong bases . It acts as a robust shield against nucleophilic attack and directs lithiation effectively, despite the penalty of generating diastereomeric oils that complicate purification.

Mechanistic & Structural Analysis

To understand stability, we must analyze the specific electronic and steric environment imposed by the 4-chloro substituent.

The 4-Chloro Effect

The chlorine atom at the C4 position exerts two critical effects on the indazole core:

  • Steric Compression (Peri-Interaction): The C4-Cl is spatially proximate to the N1 position. While N1 protection is thermodynamically favored over N2, bulky protecting groups at N1 experience repulsive Van der Waals forces from the chlorine lone pairs.

    • Implication:THP , existing in a chair conformation, is sterically bulkier than the planar carbamate of Boc . Consequently, 1-Boc-4-chloroindazole is generally more thermodynamically stable and forms faster than its THP counterpart.

  • Electronic Activation: The electron-withdrawing nature (-I effect) of chlorine increases the acidity of the N-H proton (pKa ~13.8 vs. ~14.7 for unsubstituted indazole).

    • Implication: Deprotonation is facile, but the resulting anion is less nucleophilic, requiring potent electrophiles (Boc₂O/DMAP) or acid catalysis (DHP/PTSA) to drive protection to completion.

Comparative Stability Matrix

The following data synthesizes standard process development stress tests adapted for the 4-chloroindazole scaffold.

ParameterN1-Boc-4-Chloroindazole N1-THP-4-Chloroindazole Winner
Acid Stability (Mild) (AcOH, pH 4-5)High. Stable indefinitely.Low. Hydrolyzes back to indazole.Boc
Acid Stability (Strong) (TFA, HCl, HBr)Low. Rapid cleavage (formation of t-butyl cation).Low. Rapid cleavage.Tie (Context dependent)
Base Stability (NaOH, K₂CO₃)Moderate. Stable to weak bases; hydrolyzes at high pH/Temp.High. Completely inert to hydrolysis.THP
Nucleophilic Stability (n-BuLi, Grignards)Poor. Carbonyl attack (nucleophilic addition).High. Inert.THP
Thermal Stability Moderate. Decomposes >150°C (isobutene evolution).High. Stable >200°C.THP
Physical State Crystalline Solid. (Achiral).Viscous Oil. (Diastereomeric mixture).Boc

Critical Application: C3-Functionalization (Lithiation)

This is the primary divergence point. Functionalizing C3 is a standard requirement for drug discovery.

  • The Boc Problem: Treating 1-Boc-4-chloroindazole with n-BuLi often results in "Boc-attack" (nucleophilic addition to the carbonyl) rather than C3-deprotonation, or "Boc-migration" to C3.

  • The THP Advantage: The oxygen atoms in the THP ring can coordinate with Lithium, stabilizing the intermediate. The acetal linkage is immune to nucleophilic attack, allowing clean C3-lithiation and subsequent quenching with electrophiles (e.g., aldehydes, halides).

Visualizing the Divergence

LithiationPathways cluster_Boc Boc Pathway (Risky) cluster_THP THP Pathway (Robust) Start 4-Chloroindazole Core Boc_Prot N1-Boc Protection Start->Boc_Prot THP_Prot N1-THP Protection Start->THP_Prot BuLi_Add_Boc Add n-BuLi (-78°C) Boc_Prot->BuLi_Add_Boc Side_Reaction FAILURE MODE: Nucleophilic Attack on C=O (Tert-butyl ketone formation) BuLi_Add_Boc->Side_Reaction Major Path BuLi_Add_THP Add n-BuLi (-78°C) THP_Prot->BuLi_Add_THP Lithiation C3-Lithio Species (Stabilized) BuLi_Add_THP->Lithiation Clean Deprotonation Product C3-Functionalized Product Lithiation->Product + Electrophile

Figure 1: Comparative outcomes of lithiation strategies. THP offers a protected pathway, whereas Boc risks side reactions.

Experimental Protocols

These protocols are designed for the 4-chloro derivative. Note the specific modifications for steric hindrance.

Protocol A: Synthesis of 1-Boc-4-chloroindazole (High Yield)

Best for: Storage, GMP intermediates.

  • Setup: Charge a flask with 4-chloroindazole (1.0 equiv), DMAP (0.1 equiv), and MeCN (10 vol).

  • Addition: Add TEA (1.5 equiv). Cool to 0°C.

  • Reaction: Add Boc₂O (1.2 equiv) dropwise. Note: The 4-Cl steric bulk may require slightly longer reaction times (4-6 h) compared to unsubstituted indazole.

  • Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with 1M citric acid (removes DMAP/TEA) and brine.

  • Crystallization: Triturate the residue with Hexanes/Et₂O. 1-Boc-4-chloroindazole typically precipitates as a white solid.

Protocol B: Synthesis of 1-THP-4-chloroindazole (Lithiation Ready)

Best for: C3 functionalization.

  • Setup: Charge 4-chloroindazole (1.0 equiv) and PTSA·H₂O (0.05 equiv) in DCM or Toluene.

  • Reaction: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv). Heat to 50°C.

    • Expert Tip: Heating is crucial here. The steric clash between the 4-Cl and the incoming bulky THP ring slows the kinetics at RT.

  • Monitoring: Monitor by TLC (neutralize aliquot with TEA before spotting to prevent hydrolysis on silica).

  • Workup: Quench with sat. NaHCO₃. Phase separate.

  • Purification: Product is an oil. Flash chromatography (Hex/EtOAc) is required. Note: You will see two spots if the chiral center resolves, but usually, it elutes as a broad diastereomeric band.

Protocol C: Deprotection Guide
MethodReagentsConditionsApplicability
Boc Removal TFA / DCM (1:4)RT, 1-2 hStandard. Fast.
Boc Removal (Mild) HCl (4M) in DioxaneRT, 4 hUse if acid-sensitive groups are present.
THP Removal PPTS / EtOH60°C, 4 hGentle. Preserves other acid-sensitive groups.
THP Removal (Fast) 6M HCl / MeOHReflux, 1 hHarsh but effective.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for general stability profiles).
  • Lou, Y.; et al. "A Scalable and Metal-Free Synthesis of Indazoles..."[1] J. Org.[1][2] Chem.2023 , 88, 13049.[1] Link (Demonstrates Boc utility in indazole synthesis).

  • Tiwari-Woodruff, S.; et al. "Chloroindazole based estrogen receptor β ligands..." Sci. Rep.[3][4]2019 , 9, 1-15. Link (Context for 4-chloroindazole biological relevance).

  • BenchChem Technical Support. "A Comparative Guide to Boc and Other Acid-Labile Protecting Groups." BenchChem Guides, 2025 .[5][6] Link (General acid lability data).

  • Knochel, P.; et al. "Functionalization of Heterocycles via Organomagnesium Reagents." Chem. Rev.2008, 108, 3054.

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 4-chloro-1H-indazole-1-carboxylate proper disposal procedures

Topic: tert-Butyl 4-chloro-1H-indazole-1-carboxylate Proper Disposal Procedures Executive Summary tert-Butyl 4-chloro-1H-indazole-1-carboxylate (CAS: 1252572-23-8) is a halogenated organic intermediate featuring a Boc (t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl 4-chloro-1H-indazole-1-carboxylate Proper Disposal Procedures

Executive Summary

tert-Butyl 4-chloro-1H-indazole-1-carboxylate (CAS: 1252572-23-8) is a halogenated organic intermediate featuring a Boc (tert-butoxycarbonyl) protecting group.[1][2] Proper disposal requires strict adherence to Halogenated Organic Waste protocols due to the chlorine substituent.

Critical Operational Directive:

  • DO NOT mix this compound with acidic waste streams.[3] The Boc group is acid-labile and will decompose to release isobutylene gas and CO₂, potentially over-pressurizing sealed waste containers.

  • DO NOT dispose of via sanitary sewer systems.[4]

  • Segregate as Halogenated Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound presents dual hazards: chemical reactivity (acid sensitivity) and environmental toxicity (organochlorine).

Parameter Data
Chemical Name tert-Butyl 4-chloro-1H-indazole-1-carboxylate
CAS Number 1252572-23-8
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.69 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water.[5]
Key Functional Groups Indazole Core: Nitrogen heterocycle.Chlorine (C-4): Mandates halogenated waste stream.Boc Group (N-1): Acid-sensitive carbamate.[1]
GHS Hazard Classification[6][7][8]
  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[6][7]

  • H411: Toxic to aquatic life with long-lasting effects (Typical for chlorinated aromatics).

Waste Stream Classification Strategy

To ensure regulatory compliance (RCRA in the US) and safety, you must classify this material correctly before it leaves the bench.

Primary Classification: Halogenated Organic

Because the molecule contains a Chlorine atom, it cannot be incinerated in standard non-halogenated solvent burners. Non-halogenated incinerators are not equipped with scrubbers to handle the acidic hydrogen chloride (HCl) gas generated during combustion.

  • Correct Stream: Halogenated Organic Waste.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

Secondary Hazard: Gas Generation (Boc Group)

The tert-butoxycarbonyl (Boc) group is designed to cleave under acidic conditions.[8]


Risk:  If this solid is discarded into a liquid waste container containing acidic byproducts (e.g., TFA, HCl), it will generate gas, risking container rupture.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with organic solids.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituent: "tert-Butyl 4-chloro-1H-indazole-1-carboxylate" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Special Note: Write "Contains Halogens" and "Boc-protected (Acid Sensitive)" on the label.

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

    • Note: Do not commingle with strong solid oxidizers or acids.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Determine Solvent Base:

    • If solvent is halogenated (DCM, Chloroform)

      
      Halogenated Waste Carboy .
      
    • If solvent is non-halogenated (Acetone, EtOAc) but contains >1-2% of this compound

      
      Halogenated Waste Carboy  (The solute contaminates the stream).
      
  • pH Check: Ensure the waste mixture is Neutral (pH 6-8) .

    • Why? To prevent Boc decomposition inside the waste carboy. If the mixture is acidic, neutralize with saturated Sodium Bicarbonate (

      
      ) before transferring to the waste container.
      
  • Transfer: Pour into the "Halogenated Organic Waste" carboy. Close cap tightly.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container.

  • Defacing: Cross out the original label and mark "EMPTY".

  • Final Disposal: Discard the clean, dry bottle in standard glass trash or recycling, depending on local facility rules.

Visual Workflow: Waste Segregation Logic

The following decision tree illustrates the critical logic path for disposing of tert-Butyl 4-chloro-1H-indazole-1-carboxylate to prevent safety incidents and ensure compliance.

WasteDisposal Start Waste Material: tert-Butyl 4-chloro-1H-indazole-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerSolid Pack in HDPE/Glass Jar Label: 'Solid Halogenated Organic' Solid->ContainerSolid Segregate from Acids AcidCheck Is solution Acidic? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Gas Gen) AcidCheck->Neutralize Yes (pH < 6) ContainerLiquid Pour into Carboy Label: 'Liquid Halogenated Waste' AcidCheck->ContainerLiquid No (Neutral) Neutralize->ContainerLiquid

Figure 1: Decision matrix for segregating Boc-protected halogenated indazole waste. Note the critical neutralization step for liquid waste to prevent pressurization.

Emergency Procedures

  • Spill (Solid):

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Avoid raising dust.[5][6][7][9] Do not dry sweep.

    • Cover with a damp paper towel or absorbent pad to capture dust.

    • Scoop into a bag/container and label as Solid Hazardous Waste .

    • Clean area with soap and water.[6][7][10]

  • Spill (Liquid):

    • Absorb with vermiculite or spill pads.[6]

    • Place used absorbents into a sealed bag/container.[3]

    • Label as High BTU/Halogenated Debris .

References

  • United States Environmental Protection Agency (EPA) . Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste: Halogenated vs Non-Halogenated. Retrieved from [Link]

  • National Institutes of Health (NIH) . PubChem Compound Summary: tert-Butyl 4-bromo-1H-indazole-1-carboxylate (Structural Analog).[11] Retrieved from [Link][11]

Sources

Handling

Personal protective equipment for handling tert-Butyl 4-chloro-1H-indazole-1-carboxylate

Advanced Handling and PPE Protocol for tert-Butyl 4-chloro-1H-indazole-1-carboxylate For researchers and drug development professionals, handling reactive pharmaceutical intermediates requires moving beyond basic safety...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for tert-Butyl 4-chloro-1H-indazole-1-carboxylate

For researchers and drug development professionals, handling reactive pharmaceutical intermediates requires moving beyond basic safety compliance into mechanistic risk management. tert-Butyl 4-chloro-1H-indazole-1-carboxylate (CAS: 1252572-23-8) is a highly valuable building block in the synthesis of kinase inhibitors and indazole-based pharmacophores. However, its specific structural features—a lipophilic halogenated core combined with an acid-sensitive tert-butoxycarbonyl (Boc) protecting group—present unique operational hazards.

This guide provides a comprehensive, self-validating protocol for the safe handling, operational use, and disposal of this compound, grounded in authoritative laboratory safety standards.

Mechanistic Hazard Analysis: The "Why" Behind the Risk

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. According to standard safety data [1], this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • The Carrier Effect (Lipophilicity): In its dry powder form, the compound is a localized irritant. However, when dissolved in common organic solvents (e.g., DMF, DMSO, or Dichloromethane), the solvent acts as a permeation enhancer. The lipophilic chloro-indazole core can readily cross the dermal barrier if the solvent breaches the glove material, leading to systemic exposure.

  • Boc-Deprotection Pressure Hazard: The Boc group is intentionally designed to be cleaved under acidic conditions. If this compound is inadvertently mixed with acidic waste streams (e.g., Trifluoroacetic acid or Hydrochloric acid), it undergoes rapid deprotection. This reaction releases stoichiometric amounts of carbon dioxide (

    
    ) and highly flammable isobutylene gas. In a sealed waste carboy, this generates a catastrophic pressure bomb.
    

BocHazard BocIndazole tert-Butyl 4-chloro-1H- indazole-1-carboxylate Intermediate Protonated Intermediate (Unstable) BocIndazole->Intermediate + H+ Acid Acidic Conditions (e.g., TFA, HCl) Acid->Intermediate Gas1 Carbon Dioxide (CO2) [Pressure Hazard] Intermediate->Gas1 Gas2 Isobutylene Gas [Flammable Hazard] Intermediate->Gas2 Product 4-Chloro-1H-indazole (Deprotected) Intermediate->Product

Mechanism of Boc-deprotection under acidic conditions, highlighting gas evolution hazards.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132 [2], employers and researchers must perform a hazard assessment to select appropriate PPE. The following matrix translates these requirements into specific, mechanistic choices for tert-Butyl 4-chloro-1H-indazole-1-carboxylate.

PPE CategorySpecification & Quantitative MetricCausality & Operational RationaleReplacement / Validation Rule
Gloves (Dry Powder) Nitrile, Minimum 4 mil thickness.Nitrile provides an excellent physical barrier against dry, halogenated powders.Validation: Inflate glove manually before donning to check for micro-tears.
Gloves (In Solution) Double-gloved Nitrile OR Butyl/Viton gloves.Solvents like DCM permeate 4-mil nitrile in <3 minutes. The solvent acts as a carrier for the lipophilic indazole.Rule: If splashed with solvent, remove outer glove immediately (within 10 seconds) and replace.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Protects against H319 (serious eye irritation) from both airborne dust and solvent splashing.Validation: Ensure a tight seal against the face; safety glasses with side shields are insufficient for powders.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Prevents dust accumulation on street clothing and protects against flammability of isobutylene if deprotection occurs.Rule: Launder weekly via specialized chemical lab services; never wash at home.
Respiratory N95 or P100 particulate respirator (if outside hood).Mitigates H335 (respiratory irritation) from aerosolized powder during bulk transfer.Validation: Perform a positive/negative pressure seal check before each use.

Operational Plan: Step-by-Step Methodology

To ensure maximum safety, every protocol must be a self-validating system. The National Research Council's Prudent Practices in the Laboratory [3] emphasizes the integration of engineering controls with strict procedural workflows.

Phase 1: Preparation and Engineering Controls
  • Fume Hood Validation: Before bringing the chemical out of storage, activate the fume hood.

    • Self-Validation: Check the digital monitor to ensure the face velocity is between 100 and 120 feet per minute (fpm) . If a digital readout is unavailable, tape a small piece of tissue paper to the sash; it must pull inward steadily.

  • Static Elimination: Halogenated organic powders often hold static charges, causing them to "jump" from spatulas, increasing inhalation risk.

    • Action: Wipe the exterior of the weighing boat and the spatula with an anti-static cloth, or use a piezoelectric anti-static gun.

Phase 2: Weighing and Transfer
  • Enclosed Transfer: Place the source bottle and the receiving flask deep inside the fume hood (at least 6 inches behind the sash).

  • Draft Mitigation: Lower the fume hood sash to the lowest workable height (typically 12-18 inches) to create a physical barrier between your breathing zone and the powder.

  • Execution: Use a clean, dry stainless-steel spatula to transfer the solid. Cap both the source and receiving vessels immediately after the transfer is complete.

Phase 3: Reaction Execution
  • Solvent Addition: When adding solvent, pour it slowly down the side of the flask to prevent aerosolizing the residual powder.

  • Temperature Control: If performing a planned Boc-deprotection (e.g., adding TFA), ensure the reaction is vented through a bubbler or an open condenser to safely release the

    
     and isobutylene gases. Never seal a deprotection reaction.
    

Workflow Start Material Receipt PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Fume Hood (>100 fpm) PPE->Hood Reaction Chemical Operations Hood->Reaction Waste Halogenated Waste Reaction->Waste Segregate from Acids Decon Surface Decontamination Reaction->Decon

End-to-end safety workflow for handling halogenated pharmaceutical intermediates.

Waste Disposal and Decontamination Plan

Improper disposal of Boc-protected intermediates is a leading cause of laboratory accidents.

Waste Segregation Protocol:

  • Categorization: Classify the waste as Halogenated Organic Waste due to the chloro-indazole core.

  • The Acid Prohibition (Critical): Never dispose of unreacted tert-Butyl 4-chloro-1H-indazole-1-carboxylate into a waste container that contains acidic solutions.

    • Causality: The residual acid will slowly cleave the Boc group over hours or days. The resulting gas evolution will pressurize the sealed waste carboy until it ruptures, potentially causing a catastrophic chemical spill and glass shrapnel hazard.

  • Labeling: Clearly label the waste container with "Contains Boc-protected intermediates - DO NOT MIX WITH ACIDS."

Decontamination Protocol:

  • Spatulas and Glassware: Rinse first with a solvent that effectively dissolves the compound (e.g., Isopropanol or Acetone) directly into the halogenated waste stream.

    • Self-Validation: Visually inspect the glassware for residual white film. If clear, proceed to standard soap and water washing.

  • Surface Spills: If the dry powder spills on the benchtop, do not sweep it dry, as this aerosolizes the hazard. Wet a paper towel with isopropanol, gently wipe the powder to dissolve and capture it, and dispose of the towel in solid hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General Requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

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